2,2-Diphenyl-2h-naphtho[1,2-b]pyran
Description
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Structure
2D Structure
Properties
CAS No. |
856-94-0 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,2-diphenylbenzo[h]chromene |
InChI |
InChI=1S/C25H18O/c1-3-10-21(11-4-1)25(22-12-5-2-6-13-22)18-17-20-16-15-19-9-7-8-14-23(19)24(20)26-25/h1-18H |
InChI Key |
UWNYADTZRSHNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photochromic Mechanism of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochromic mechanism of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran. It details the underlying photochemical transformations, presents key quantitative data, outlines experimental methodologies for its study, and visualizes the process for enhanced understanding.
Core Photochromic Mechanism
The photochromism of this compound is a reversible process driven by light, involving a transformation between a colorless, closed-ring state and a colored, open-ring state. This transformation is a 6π electrocyclic ring-opening reaction.[1][2]
Upon irradiation with ultraviolet (UV) light, the colorless this compound molecule absorbs a photon, leading to the cleavage of the C-O bond in the pyran ring.[1][3] This photochemical reaction proceeds through a short-lived singlet excited state.[1] The ring-opening results in the formation of colored merocyanine isomers.[1]
The initial photoproduct is the sterically hindered transoid-cis (TC) isomer. This can then undergo thermal or photochemical isomerization to the more stable transoid-trans (TT) isomer.[3] Both the TC and TT isomers are colored due to their extended π-conjugation and absorb light in the visible region of the spectrum.[3] The reverse reaction, the ring-closing, can be initiated either thermally (in the dark) or by irradiation with visible light, leading to the reformation of the colorless closed-ring naphthopyran.[1] The merocyanines derived from 2H-naphthopyrans, such as this compound, typically exhibit two distinct absorption bands in the visible spectrum.[2]
Quantitative Data
The following tables summarize key photophysical and kinetic data for this compound and its photochromic transformation.
Table 1: Photophysical Properties of this compound (Closed Form)
| Property | Value | Conditions | Reference |
| Absorption Maximum (λmax) | ~340 nm | Ethanol | [1] |
| Molar Extinction Coefficient (ε) at λmax | Not explicitly stated | - | |
| Fluorescence Quantum Yield (Φf) | < 0.001 | Room Temperature | [1] |
| Singlet Energy (ES) | Not explicitly stated | - |
Table 2: Properties of the Open-Ring Merocyanine Form
| Property | Value | Conditions | Reference |
| Absorption Maxima (λmax) | 380 - 520 nm | Ethanol | [1] |
| Molar Extinction Coefficient (ε) at λmax | Not explicitly stated for this isomer, but for a related 3,3-diphenyl-3H-naphtho[2,1-b]pyran, ε values for TC and TT isomers are 18,100 and 16,900 M⁻¹cm⁻¹ respectively. | Toluene | [2] |
| Quantum Yield of Photocoloration (ΦPC) | Described as "efficient ring opening" but no specific value provided. | - | [1] |
Table 3: Kinetics of the Thermal Fading (Ring-Closing) Reaction
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 0.0009 s⁻¹ | Ethanol, 25°C | [1][4] |
| Half-life (t½) | ~770 s | Calculated from rate constant |
Experimental Protocols
The study of the photochromic mechanism of this compound involves several key experimental techniques.
UV-Visible Spectroscopy for Steady-State Analysis
This technique is used to monitor the changes in the absorption spectrum of the naphthopyran solution upon UV irradiation and during the subsequent thermal fading.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or toluene) in a quartz cuvette. Concentrations are typically in the range of 10⁻⁵ to 10⁻⁴ M.
-
Initial Spectrum: Record the absorption spectrum of the colorless solution using a UV-Vis spectrophotometer to determine the λmax of the closed form.
-
Photoactivation: Irradiate the sample with a UV light source (e.g., a mercury lamp with appropriate filters or a UV LED) for a defined period to induce the photochromic reaction.
-
Colored State Spectrum: Immediately after irradiation, record the absorption spectrum of the colored solution to determine the λmax of the open-ring merocyanine form.
-
Kinetic Analysis of Thermal Fading: Monitor the decay of the absorbance at the λmax of the colored form over time in the dark at a constant temperature. The data can be fitted to a kinetic model (often first-order or biexponential) to determine the rate constant(s) for the thermal ring-closing reaction.[5]
Nanosecond Laser Flash Photolysis
This technique is employed to study the transient species and fast kinetics involved in the photochromic process.
Methodology:
-
System Setup: A typical setup consists of a high-energy pulsed laser (e.g., Nd:YAG laser) as the excitation source (pump) and a continuous wave lamp (e.g., xenon arc lamp) as the probe light source. The probe light passes through the sample and into a monochromator and a fast detector (e.g., a photomultiplier tube).[6][7][8]
-
Sample Excitation: The sample solution is excited with a short laser pulse (nanosecond duration) at a wavelength where the closed form absorbs (e.g., 355 nm, the third harmonic of a Nd:YAG laser).[7]
-
Transient Absorption Measurement: The change in absorbance of the sample is monitored at specific wavelengths as a function of time, from nanoseconds to milliseconds after the laser flash. This allows for the detection and characterization of short-lived intermediates, such as the singlet excited state and the initial TC merocyanine isomer.
-
Data Analysis: The decay kinetics of the transient absorption signals provide information on the lifetimes of the excited states and the rates of the photochemical and photophysical processes.[9]
In-situ NMR Spectroscopy
NMR spectroscopy can be used to provide structural information about the different isomers present at the photostationary state.
Methodology:
-
Sample Preparation: A concentrated solution of the naphthopyran is prepared in a deuterated solvent in an NMR tube.
-
In-situ Irradiation: The sample within the NMR spectrometer is irradiated with a light source (e.g., a UV LED or a fiber-optic coupled lamp) to generate the colored isomers.[10]
-
Spectral Acquisition: ¹H and ¹³C NMR spectra are recorded at the photostationary state. The appearance of new signals and shifts in existing signals can be used to identify the structures of the TC and TT merocyanine isomers.[11]
-
Kinetic Monitoring: By acquiring spectra at different time intervals after ceasing irradiation, the thermal reversion to the closed form can be monitored, providing structural insights into the kinetic process. For naphthopyrans with fluorine substituents, ¹⁹F NMR can be a particularly powerful tool for distinguishing between different isomers.[11][12]
Visualizations
Photochromic Mechanism of this compound
Caption: The photochromic reaction pathway of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the thermal fading kinetics using UV-Vis spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scielo.br [scielo.br]
- 8. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 10. nmr.chem.wisc.edu [nmr.chem.wisc.edu]
- 11. Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
An In-depth Technical Guide to the Core Properties of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran, a significant member of the photochromic naphthopyran family. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile, and touches upon the biological activities of related naphthopyran compounds.
Core Physicochemical Properties
This compound is a heterocyclic organic compound that exhibits photochromism, a reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. While specific experimental data for this exact isomer is limited in publicly available literature, the properties of the closely related and well-studied isomer, 3,3-Diphenyl-3H-naphtho[2,1-b]pyran, provide valuable insights. The molecular formula for both isomers is C₂₅H₁₈O, with a corresponding molecular weight of 334.42 g/mol . The melting point for the 3,3-diphenyl isomer has been reported to be in the range of 161-165 °C. Naphthopyrans are generally soluble in common organic solvents.
| Property | Value |
| Molecular Formula | C₂₅H₁₈O |
| Molecular Weight | 334.42 g/mol |
| Appearance | Typically a crystalline solid |
| Melting Point | 161-165 °C (for 3,3-Diphenyl-3H-naphtho[2,1-b]pyran) |
Photochromism: A Reversible Transformation
The most notable characteristic of this compound is its photochromism. Upon irradiation with ultraviolet (UV) light, the central C-O bond of the pyran ring cleaves, leading to the formation of colored, open-ring isomers known as merocyanines.[1] This process results in a significant change in the absorption spectrum, with the colorless closed form absorbing in the UV region and the colored merocyanine form absorbing strongly in the visible region, typically between 400 and 700 nm.[1] The colored form is thermally unstable and reverts to the colorless closed form in the absence of UV light.[2] This reversible process is the basis for its application in ophthalmic lenses and other light-sensitive materials.[2]
The decoloration kinetics are influenced by the substituents on the naphthopyran core.[1] The rate of ring closure of the merocyanine form back to the naphthopyran can be tuned by modifying the chemical structure.[1]
References
The Dawn of Photochromism: A Technical Guide to the Discovery and History of Naphthopyrans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of naphthopyrans, a class of organic compounds that have become cornerstone molecular switches in materials science and have emergent applications in medicinal chemistry. From their first observation as photochromic oddities to their commercial dominance in ophthalmic lenses and their recent emergence in mechanochemistry, this document provides a comprehensive overview of their synthesis, photochromic properties, and the experimental methodologies used to characterize them.
A Serendipitous Discovery and a New Class of Photochromes
The journey of naphthopyrans begins in 1966 when Becker and Michl first alluded to their photochromic behavior in a report focused on the broader class of benzopyrans (chromenes).[1] While the initial focus was not on naphthopyrans, this seminal work laid the groundwork for their future exploration. The formal structural and experimental details for naphthopyrans were subsequently provided in a patent, marking their official entry into the scientific literature.[1]
Naphthopyrans, which are benzo-annulated benzopyrans, exhibit a reversible 6π electrocyclic ring-opening reaction upon irradiation with ultraviolet (UV) light.[1][2] This process converts the colorless, closed-ring naphthopyran into a highly colored, open-ring merocyanine dye.[1][2] This remarkable ability to change color in response to light, known as photochromism, is at the heart of their utility.
There are three primary constitutional isomers of naphthopyran, distinguished by the position and orientation of the pyran ring on the naphthalene core: 2H-naphtho[1,2-b]pyran, 3H-naphtho[2,1-b]pyran, and 2H-naphtho[2,3-b]pyran.[2] However, it is the angular isomers, 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, that display significant photochromic activity at room temperature.[1][2]
A pivotal moment in the history of these compounds was the discovery in 2016 that the ring-opening reaction of naphthopyrans can also be induced by mechanical force, establishing them as a versatile class of mechanophores.[1]
Synthesis of the Naphthopyran Scaffold
The synthetic accessibility and modularity of naphthopyrans have been crucial to their widespread study and application.[2] While several methods have been historically employed, one has emerged as the most robust and versatile.
The Dominant Synthetic Route: Acid-Catalyzed Condensation
The most straightforward and widely used method for synthesizing naphthopyrans is the acid-catalyzed condensation of a naphthol with a diaryl propargyl alcohol.[2] This reaction proceeds through a multistep pathway that involves the in-situ formation of a naphthyl propargyl ether, followed by a thermal rearrangement.[2]
Key Features of this Method:
-
Robustness: Tolerates a wide variety of substituents on both the naphthol and propargyl alcohol precursors.[2]
-
Efficiency: Generally provides good to excellent yields.[2]
-
Modularity: Allows for the construction of diverse libraries of naphthopyran derivatives by simply varying the starting materials.[2]
The propargyl alcohol precursors are often commercially available or can be readily synthesized by treating a suitable benzophenone with an alkali metal acetylide.[1][2] The naphthol starting materials are also largely commercially abundant.[2]
Historical Synthetic Approaches
Other methods for the synthesis of substituted naphthopyrans have been reported but are now largely considered obsolete due to certain limitations. These include:
These older routes often involve harsh reagents, which limits the scope of accessible functional groups, or they suffer from low yields.[1][2]
The Photochromic Mechanism: A Reversible Molecular Switch
The photochromism of naphthopyrans is a fascinating example of a reversible photochemical reaction. Upon absorption of UV radiation, the C-O bond in the pyran ring cleaves, leading to a 6π electrocyclic ring-opening reaction.[1][2] This transforms the sp³-hybridized carbon at the 3-position into an sp²-hybridized carbon, resulting in the formation of a planar, conjugated merocyanine dye.[2] This extended π-system is responsible for the strong absorption in the visible region, giving rise to the observed color.
The colored merocyanine form can revert to the colorless naphthopyran form either thermally or by irradiation with visible light.[2] The initial photoproduct is the cis-transoid (CT) merocyanine isomer, which can then be isomerized to the trans-transoid (TT) isomer upon further UV irradiation.[2]
Below is a diagram illustrating the photochromic switching pathway of a 3H-naphtho[2,1-b]pyran.
Quantitative Photochromic Properties
The photophysical properties of naphthopyrans can be finely tuned by modifying their chemical structure. The tables below summarize key quantitative data for a selection of naphthopyran derivatives.
Table 1: Absorption Maxima (λmax) of Naphthopyran Derivatives and their Photomerocyanines
| Naphthopyran Derivative | Solvent | λmax (Closed Form, nm) | λmax (Open Form, nm) | Reference |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran | Toluene | - | 480 (CT), 490 (TT) | [2] |
| 3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene | - | 519 | [2] |
| 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran | Toluene | - | 530 | [1] |
| 2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran | Toluene | - | 485, 575 | [1] |
| 3-(4-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene | - | 501 | [2] |
| 3-(4-chlorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene | - | 480 | [2] |
| 3-(4-methylphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene | - | 507 | [2] |
Note: CT = cis-transoid isomer, TT = trans-transoid isomer. The closed forms of naphthopyrans typically do not absorb in the visible region.
Table 2: Quantum Yields and Thermal Fading Kinetics of Naphthopyran Derivatives
| Naphthopyran Derivative | Quantum Yield (Ring-Opening) | Half-life of Thermal Fading (t1/2, s) | Solvent | Reference |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran | ~0.8 | - | Toluene | [1][2] |
| 3-(4-fluorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | - | 21 | Toluene | [2] |
| 3-(4-chlorophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | - | 44 | Toluene | [2] |
| 3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | - | 73 | Toluene | [2] |
| 3-(4-methylphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | - | 104 | Toluene | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a representative naphthopyran, 3,3-diphenyl-3H-naphtho[2,1-b]pyran.
Synthesis of 3,3-diphenyl-3H-naphtho[2,1-b]pyran
This protocol is a generalized procedure based on the acid-catalyzed condensation of 2-naphthol and 1,1-diphenyl-2-propyn-1-ol.
Materials:
-
2-Naphthol
-
1,1-Diphenyl-2-propyn-1-ol
-
p-Toluenesulfonic acid (TsOH) or acidic alumina (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthol (1.0 equivalent) and 1,1-diphenyl-2-propyn-1-ol (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add toluene to dissolve the reactants. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05-0.1 equivalents) or acidic alumina.
-
Reaction: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using TsOH, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. If using acidic alumina, filter the mixture to remove the catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates the workflow for the synthesis of 3,3-diphenyl-3H-naphtho[2,1-b]pyran.
Characterization of Photochromic Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Quartz cuvettes
Procedure for Measuring λmax and Thermal Fading Kinetics:
-
Sample Preparation: Prepare a dilute solution of the naphthopyran in a suitable solvent (e.g., toluene, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~1-1.5 in the colored form.
-
Initial Spectrum: Record the UV-Vis spectrum of the colorless solution.
-
Photo-activation: Irradiate the solution with a UV lamp for a specific duration until the photostationary state is reached (i.e., the absorbance at the λmax of the colored form no longer increases).
-
Spectrum of Colored Form: Immediately after irradiation, record the UV-Vis spectrum of the colored solution to determine the λmax of the merocyanine form.
-
Thermal Fading Kinetics: Monitor the decrease in absorbance at the λmax of the colored form over time in the dark at a constant temperature. Record spectra at regular intervals until the absorbance returns to its initial state.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the fading follows first-order kinetics. The rate constant (k) can be determined from the slope of the line, and the half-life (t1/2) can be calculated using the equation t1/2 = 0.693/k.
Conclusion and Future Outlook
From their initial discovery as a novel class of photochromic compounds to their current status as highly versatile molecular switches, naphthopyrans have had a remarkable history. Their synthetic accessibility and tunable photochromic properties have cemented their importance in commercial applications, particularly in the ophthalmic industry. The more recent discovery of their mechanochemical reactivity has opened up new avenues of research in smart materials and sensors. As our understanding of structure-property relationships in these fascinating molecules continues to grow, we can anticipate the development of novel naphthopyran-based systems with tailored functionalities for a wide range of applications in materials science, nanotechnology, and beyond.
References
isomers of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran
An In-Depth Technical Guide to the Isomers of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthopyrans, a class of photochromic compounds, have garnered significant attention due to their reversible photoisomerization properties, which are critical for applications in ophthalmic lenses, optical data storage, and smart windows.[1][2] Among these, this compound and its derivatives are particularly noteworthy. These molecules undergo a reversible 6π electrocyclic ring-opening reaction upon exposure to ultraviolet (UV) light, transforming from a colorless, closed-form (naphthopyran) to a colored, open-form (merocyanine dye).[3][4] This technical guide provides a comprehensive overview of the isomers of this compound, focusing on their photophysical properties, synthesis, and the underlying mechanisms of their photochromic behavior.
The primary isomers of interest are the photoisomers that arise from the cleavage of the C(sp³)-O bond in the pyran ring. This process yields two main colored isomeric forms: a transoid-cis (TC) and a transoid-trans (TT) merocyanine.[2] These isomers are in thermal and photochemical equilibrium, and their relative populations and reversion kinetics are highly dependent on the substitution pattern of the parent molecule and the surrounding environment.[1][2] Understanding the structure-property relationships of these isomers is crucial for the rational design of novel photochromic materials with tailored properties.[3][4]
Constitutional Isomers of Naphthopyran
The naphthopyran scaffold itself can exist as three constitutional isomers, distinguished by the position and orientation of the pyran ring on the naphthalene core. These are:
-
2H-naphtho[1,2-b]pyran
-
3H-naphtho[2,1-b]pyran
-
2H-naphtho[2,3-b]pyran
Among these, the angular isomers, 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, exhibit significant photochromic activity at room temperature, whereas the linear 2H-naphtho[2,3-b]pyran is typically not photochromic.[3][5] This guide will focus on the derivatives of the 2H-naphtho[1,2-b]pyran scaffold.
Photochromism and Photoisomers
Upon UV irradiation, this compound undergoes a ring-opening reaction to form colored merocyanine isomers. The initial photoproduct is the sterically hindered and thermally less stable transoid-cis (TC) isomer. This can then photochemically or thermally convert to the more stable transoid-trans (TT) isomer.[2] The colored forms absorb strongly in the visible region of the spectrum and revert to the colorless closed form in the absence of UV light.[1][2]
Caption: Photochromic ring-opening and closing of this compound.
Quantitative Photophysical and Kinetic Data
The photophysical properties of this compound and its derivatives have been investigated using spectroscopic techniques. The following tables summarize key quantitative data from these studies.
Table 1: Photophysical Properties of the Closed Form of this compound Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] |
|---|---|---|---|
| This compound | Toluene | 0.008 | ~0.06 |
| Substituted derivatives | Toluene | Varies with substitution | Varies with substitution |
Data extracted from a study by Jockusch et al.[1]
Table 2: Kinetic Data for the Thermal Fading of Photoisomers of this compound Derivatives
| Compound | Solvent | Ring Closure Rate Constant (k) [s⁻¹] | Half-life (t₁/₂) [s] |
|---|---|---|---|
| This compound | Toluene | 0.0009 to 0.04 | Varies |
| Substituted derivatives | Toluene | Varies with substitution | Varies |
The range of rate constants reflects the influence of different substituents on the stability of the open forms.[6]
Experimental Protocols
General Synthesis of 2,2-Diaryl-2H-naphtho[1,2-b]pyrans
A common synthetic route involves the condensation of a substituted 1-naphthol with a 1,1-diarylprop-2-yn-1-ol in the presence of an acid catalyst.[7]
Materials:
-
Substituted 1-naphthol
-
1,1-diarylprop-2-yn-1-ol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
A solution of the substituted 1-naphthol and the 1,1-diarylprop-2-yn-1-ol in the anhydrous solvent is prepared.
-
The acid catalyst is added to the solution.
-
The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,2-diaryl-2H-naphtho[1,2-b]pyran.
Caption: General synthetic workflow for 2,2-diaryl-2H-naphtho[1,2-b]pyrans.
Spectroscopic Investigation of Photochromism
The photophysical and photochromic properties are typically investigated using steady-state and time-resolved optical absorption and emission spectroscopy.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Laser flash photolysis setup
General Procedure for Photo-irradiation Studies:
-
A solution of the naphthopyran in a suitable solvent is prepared in a quartz cuvette.
-
The initial absorption and emission spectra (of the closed form) are recorded.
-
The solution is irradiated with a UV light source (e.g., a xenon lamp with a monochromator or a UV laser) to induce the formation of the colored isomers.
-
The absorption spectra of the colored species are recorded at different time intervals during and after irradiation to monitor the formation and thermal fading kinetics.
-
Time-resolved absorption spectroscopy (e.g., laser flash photolysis) is used to study the dynamics of the short-lived transient species.
Structure-Property Relationships
The substitution pattern on the this compound scaffold has a profound impact on the properties of both the closed and open isomers. Electron-donating or withdrawing groups on the phenyl rings or the naphthalene core can be used to tune:
-
The absorption wavelength of the colored isomers.[1]
-
The thermal fading rate.[6]
-
The quantum yield of the photochromic reaction.
-
The fatigue resistance of the molecule.[2]
For instance, introducing methoxy groups can influence the wavelength of maximum absorption and the stability of the ring-opened forms.[7] This modularity allows for the fine-tuning of the photochromic properties for specific applications.[3]
Caption: Logical relationships between the naphthopyran core, its isomers, and tunable properties.
Conclusion
The isomers of this compound represent a versatile class of photochromic molecules with highly tunable properties. The interplay between the colorless closed form and the colored open merocyanine isomers (TC and TT) is governed by both light and heat, and can be precisely controlled through synthetic modifications. A thorough understanding of the synthesis, experimental characterization, and structure-property relationships of these compounds is essential for the development of advanced photoresponsive materials for a wide range of applications in materials science and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Photochromism in Organic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, offers a fascinating and powerful tool for the precise control of molecular properties.[1] This phenomenon, exhibited by a diverse range of organic compounds, allows for the light-induced modulation of color, fluorescence, refractive index, and biological activity.[2][3] This technical guide provides a comprehensive overview of the core principles of photochromism in key organic compound families, detailed experimental protocols for their synthesis and characterization, and quantitative data to aid in the selection and design of photoswitchable systems for research and drug development applications.
Core Concepts and Major Families of Organic Photochromic Compounds
Organic photochromic compounds are broadly classified into several families, each with distinct mechanisms and properties. The most prominent among these are spiropyrans, azobenzenes, diarylethenes, and fulgides.
Spiropyrans and Spirooxazines: These compounds undergo a reversible ring-opening reaction upon UV irradiation, transforming from a colorless, non-planar spiro form to a colored, planar merocyanine form.[4][5] The reverse reaction can be triggered by visible light or heat.[4] This transformation leads to significant changes in absorption spectra and polarity.[5]
Azobenzenes: The photochromism of azobenzenes is based on a reversible trans-cis (or E/Z) isomerization around the central N=N double bond.[6] The more stable trans isomer can be converted to the cis isomer by UV light, while the reverse isomerization can be induced by visible light or occurs thermally.[7] This geometric change has been widely exploited to control the conformation and activity of biomolecules.[1][8]
Diarylethenes: This class of compounds exhibits a thermally irreversible photochromism based on a 6π-electrocyclic reaction.[3] UV light induces a ring-closing reaction to form a colored isomer, which can be reverted to the colorless open-ring form with visible light.[3] Their high thermal stability and fatigue resistance make them excellent candidates for optical data storage and molecular switches.[3][9]
Fulgides and Fulgimides: Similar to diarylethenes, fulgides and fulgimides undergo a 6π-electrocyclic ring-closing reaction upon UV irradiation to form a colored, closed-ring isomer.[10] The reverse ring-opening reaction is induced by visible light.[10] Fulgimides, in particular, are known for their excellent thermal stability and resistance to hydrolysis.[10]
Quantitative Photophysical and Photochemical Data
The selection of a photochromic compound for a specific application depends on its quantitative properties. The following tables summarize key data for representative compounds from each major family.
Table 1: Photophysical and Photochemical Properties of Selected Spiropyrans
| Compound | Solvent | λmax (spiro) (nm) | λmax (merocyanine) (nm) | Coloration Quantum Yield (Φcol) |
| 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] (6-NO2-BIPS) | Methylcyclohexane | ~330 | 590 | 0.3 - 0.8[11] |
| 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] (6-NO2-BIPS) | Ethanol | ~340 | 540 | < 0.2[11] |
| 1',3',3'-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2'-indoline] | Dichloromethane | ~350 | 580 | - |
Data compiled from various sources.[11][12] Note that quantum yields can be highly solvent-dependent.
Table 2: Photophysical and Photochemical Properties of Selected Azobenzenes
| Compound | Solvent | λmax (trans, π-π) (nm) | λmax (cis, n-π) (nm) | trans → cis Quantum Yield (Φt→c) | cis → trans Quantum Yield (Φc→t) |
| Azobenzene | Methanol | 319 | 433 | 0.11 (at 313 nm)[13] | 0.45 (at 436 nm)[13] |
| 4-Methoxyazobenzene | - | - | - | - | - |
| 4-Nitroazobenzene | - | - | - | - | - |
Data for substituted azobenzenes can vary significantly based on the nature and position of substituents.[14][15]
Table 3: Photophysical and Photochemical Properties of Selected Diarylethenes
| Compound | Solvent | λmax (open) (nm) | λmax (closed) (nm) | Cyclization Quantum Yield (Φo→c) | Cycloreversion Quantum Yield (Φc→o) |
| 1,2-Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene | Hexane | 257 | 528 | 0.48 | 0.003 |
| 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | Hexane | 282 | 562 | 0.21 | 0.012 |
| 1,2-Bis(2-methyl-6-nitro-1-benzothiophen-3-yl)perfluorocyclopentene | Hexane | 310 | 545 | 0.43 | 0.10[16] |
Diarylethenes are known for their high quantum yields and thermal stability.[9][17]
Table 4: Photophysical and Photochemical Properties of Selected Fulgides
| Compound | Solvent | λmax (E-form) (nm) | λmax (C-form) (nm) | Coloration Quantum Yield (ΦE→C) |
| (E)-2-(2,5-Dimethyl-3-furylethylidene)-3-isopropylidenesuccinic anhydride (Aberchrome 540) | Toluene | 346 | 494 | 0.20 |
| Coumarin-fulgimide 5E | Toluene | 350 | 512 | - |
| Coumarin-fulgimide 6E | Toluene | 350 | 530 | - |
Data for fulgides and fulgimides can be found in various literature sources.[5][18][19]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative photochromic compounds.
Synthesis Protocols
1. Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline] (6-NO2-BIPS)
This procedure is adapted from established methods.[20]
-
Materials: 1,3,3-Trimethyl-2-methyleneindoline (Fischer's base), 5-nitrosalicylaldehyde, ethanol.
-
Procedure:
-
Dissolve 1,3,3-trimethyl-2-methyleneindoline (1 eq.) and 5-nitrosalicylaldehyde (1 eq.) in absolute ethanol.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain purified 6-NO2-BIPS as a pale yellow solid.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
-
2. Synthesis of a Push-Pull Azobenzene Derivative
This protocol describes a general method for synthesizing an azobenzene with electron-donating and electron-withdrawing groups.[6]
-
Materials: 4-nitroaniline, N,N-dimethylaniline, sodium nitrite, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: Dissolve N,N-dimethylaniline in a dilute hydrochloric acid solution and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Neutralization and Precipitation: After the addition is complete, slowly add a sodium hydroxide solution to neutralize the mixture until it is slightly alkaline. A colored precipitate of the push-pull azobenzene will form.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol.
-
Confirm the structure and purity of the product using spectroscopic methods.
-
3. Synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
This procedure is a representative synthesis of a diarylethene compound.[21][22]
-
Materials: 3-bromo-2-methyl-5-phenylthiophene, n-butyllithium (n-BuLi), octafluorocyclopentene, diethyl ether or THF (anhydrous).
-
Procedure:
-
Dissolve 3-bromo-2-methyl-5-phenylthiophene (2 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2 eq.) to the solution and stir for 1 hour at -78 °C to form the lithiated thiophene species.
-
Add octafluorocyclopentene (1 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the desired diarylethene.
-
4. Synthesis of a Furylfulgide (e.g., Aberchrome 540)
The synthesis of fulgides typically involves a Stobbe condensation.[10]
-
Materials: Diethyl isopropylidenesuccinate, 3-acetyl-2,5-dimethylfuran, potassium tert-butoxide, tert-butanol.
-
Procedure:
-
Stobbe Condensation: Add a solution of diethyl isopropylidenesuccinate and 3-acetyl-2,5-dimethylfuran in tert-butanol to a stirred solution of potassium tert-butoxide in tert-butanol at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-water and acidify with hydrochloric acid.
-
Extract the product with ether, wash with water, and dry over sodium sulfate.
-
Remove the solvent to obtain the half-ester.
-
Hydrolysis and Cyclization: Hydrolyze the half-ester by refluxing with aqueous hydrochloric acid and acetic acid.
-
Cool the reaction mixture and collect the precipitated dicarboxylic acid.
-
Cyclize the dicarboxylic acid to the fulgide (anhydride) by refluxing with acetyl chloride.
-
Remove the excess acetyl chloride and recrystallize the crude product from a suitable solvent.
-
Characterization Protocols
1. Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy
This method allows for the quantification of the efficiency of the photochemical reaction.[12][20][23][24]
-
Experimental Setup: A UV-Vis spectrophotometer, a light source with a specific wavelength (e.g., a laser or an LED coupled to a monochromator), a quartz cuvette, and a calibrated photodiode or actinometer to measure the light intensity.
-
Procedure:
-
Prepare a dilute solution of the photochromic compound in a suitable solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.
-
Measure the initial absorption spectrum of the solution.
-
Irradiate the sample with monochromatic light of a known intensity (I0) for a short period.
-
Record the absorption spectrum after irradiation.
-
The quantum yield (Φ) can be calculated using the initial rate of change in the concentration of the photoproduct, the incident light intensity, the volume of the solution, and the fraction of light absorbed.
-
2. Monitoring Photoisomerization by NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of the photoisomers and for studying the kinetics of the isomerization process.[25][26]
-
Experimental Setup: An NMR spectrometer equipped with a fiber optic cable to introduce light into the NMR tube or an external irradiation setup.
-
Procedure:
-
Prepare a solution of the photochromic compound in a deuterated solvent.
-
Acquire a 1H NMR spectrum of the initial state (e.g., the trans isomer of azobenzene).
-
Irradiate the sample directly in the NMR tube with light of the appropriate wavelength for a specific duration.
-
Acquire another 1H NMR spectrum to observe the appearance of new signals corresponding to the other isomer (e.g., the cis isomer).
-
By integrating the signals of both isomers, the relative concentrations can be determined at different irradiation times, allowing for the study of the photoisomerization kinetics and the determination of the photostationary state.
-
For thermal reversion studies, the sample can be heated in the NMR probe, and spectra can be acquired at different time intervals to monitor the return to the thermodynamically stable isomer.
-
3. Assessment of Fatigue Resistance
Fatigue refers to the loss of photochromic performance over repeated switching cycles due to degradation of the compound.
-
Experimental Setup: A system that allows for automated, repeated cycles of irradiation with two different wavelengths (e.g., UV and visible light) and a UV-Vis spectrophotometer to monitor the absorbance changes.
-
Procedure:
-
Prepare a solution of the photochromic compound or a thin film containing the compound.
-
Subject the sample to a large number of coloration and decoloration cycles by alternating irradiation with UV and visible light.
-
After a set number of cycles, measure the absorbance of the colored form at its λmax.
-
Plot the absorbance of the colored form as a function of the number of cycles. The rate of decrease in absorbance is a measure of the fatigue.
-
Fatigue resistance is often reported as the number of cycles after which the photochromic performance drops to a certain percentage (e.g., 50%) of its initial value.
-
Signaling Pathways and Experimental Workflows
The ability to externally control molecular properties with light has led to the development of sophisticated applications, particularly in biology and materials science. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Photocontrol of Enzyme Activity
Azobenzene derivatives can be incorporated into peptides or proteins to control their biological activity with light. The trans-cis isomerization induces a conformational change that can activate or inhibit enzyme function.[1][21]
General Workflow for Synthesis and Characterization of New Photochromic Compounds
The development of novel photochromic materials follows a systematic workflow from design and synthesis to comprehensive characterization.
High-Throughput Screening Workflow for Photochromic Drug Discovery
High-throughput screening (HTS) can be adapted to discover photochromic compounds with desired biological activities, enabling the development of photopharmaceuticals.[4][14][17]
Conclusion
Organic photochromic compounds represent a versatile class of molecules with a wide array of potential applications in materials science, data storage, and medicine. A thorough understanding of their underlying photochemical mechanisms, coupled with robust synthetic and characterization protocols, is essential for the rational design of new photoswitchable systems with tailored properties. This guide provides a foundational resource for researchers and professionals seeking to explore and harness the potential of photochromism in their respective fields.
References
- 1. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | C19H18N2O3 | CID 99766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fulgide - Wikipedia [en.wikipedia.org]
- 11. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 13. alitheagenomics.com [alitheagenomics.com]
- 14. researchgate.net [researchgate.net]
- 15. uh-ir.tdl.org [uh-ir.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Azobenzene switch with a long-lived cis-state to photocontrol the enzyme activity of a histone deacetylase-like amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photochromic Single-Component Organic Fulgide Ferroelectric with Photo-Triggered Polarization Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and characterization of 3D printed hybrid photochromic materials | Research, Society and Development [rsdjournal.org]
- 21. researchgate.net [researchgate.net]
- 22. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 25. In-line Multidimensional NMR Monitoring of Photochemical Flow Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Spectroscopic Properties of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the photochromic compound 2,2-Diphenyl-2H-naphtho[1,2-b]pyran. The information presented herein is crucial for understanding its behavior in various applications, including molecular switches, optical data storage, and smart materials. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes.
Core Spectroscopic Characteristics
This compound is a member of the naphthopyran family, renowned for its photochromic properties. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra, triggered by photoirradiation. The closed, thermodynamically stable form of this compound is colorless. Upon exposure to ultraviolet (UV) light, it undergoes a 6π-electrocyclic ring-opening reaction to form colored, open-ring merocyanine isomers. These colored isomers can revert to the colorless form thermally or by irradiation with visible light.[1][2][3][4]
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic parameters for this compound and its photochemically generated open forms.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption characteristics are fundamental to understanding the photochromic behavior of this compound.
| Form | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Closed Form | Toluene | ~350 | Not specified | |
| Open (Colored) Forms | Toluene | 400-700 | Not specified | [1] |
Note: The open forms consist of a mixture of merocyanine isomers, resulting in a broad absorption band across the visible spectrum.
Fluorescence Spectroscopy
The fluorescence properties of this compound provide insights into the deactivation pathways of its excited states.
| Form | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |
| Closed Form | Toluene | Not specified | Not specified | < 0.001 (at 77 K) | Not specified |
Note: The extremely low fluorescence quantum yield of the closed form is indicative of an efficient photo-induced ring-opening process.
NMR Spectroscopy
Experimental Protocols
The spectroscopic data presented in this guide are based on standard experimental methodologies. Below are generalized protocols for the key experiments.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Solutions of this compound are prepared in a spectroscopic grade solvent (e.g., toluene) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Measurement of the Closed Form: The absorption spectrum of the solution is recorded before irradiation to obtain the spectral characteristics of the closed form.
-
Photoirradiation: The solution is irradiated with a UV light source (e.g., a mercury or xenon lamp with appropriate filters) to induce the photochromic ring-opening reaction.
-
Measurement of the Open Forms: The absorption spectra are recorded at various time intervals during and after irradiation to monitor the formation and thermal fading of the colored merocyanine isomers.
Fluorescence Spectroscopy
-
Sample Preparation: Dilute solutions of the compound are prepared in a spectroscopic grade solvent to minimize reabsorption effects.
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector is used.
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a well-characterized standard, such as 9,10-diphenylanthracene. The integrated fluorescence intensities of the sample and the standard are compared at the same excitation wavelength.
-
Lifetime Measurement: Fluorescence lifetimes are measured using time-resolved techniques, such as time-correlated single-photon counting (TCSPC).
NMR Spectroscopy
-
Sample Preparation: A sufficient amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Instrumentation: High-field NMR spectrometers (e.g., 300-600 MHz) are used to acquire ¹H and ¹³C NMR spectra.
-
Spectral Acquisition: Standard 1D pulse sequences are used for ¹H and ¹³C{¹H} spectra. 2D correlation experiments such as COSY, HSQC, and HMBC are employed for unambiguous signal assignments, particularly for complex structures like the merocyanine isomers.
-
In-situ Irradiation: To study the photoproducts, the NMR tube can be irradiated with a UV source directly in the NMR spectrometer, allowing for the observation of the structural changes in real-time.
Visualizing the Process and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the molecular structure and its spectroscopic properties.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Structure-property relationship in this compound.
References
Synthesis of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic methodologies for 2,2-Diphenyl-2H-naphtho[1,2-b]pyran derivatives, tailored for researchers, scientists, and professionals in drug development. Naphthopyrans are a significant class of heterocyclic compounds, renowned for their photochromic properties and potential applications in ophthalmic lenses, molecular switches, and as scaffolds in medicinal chemistry.[1][2] This document details the most prevalent and effective synthetic strategies, complete with experimental protocols and data presentation.
Acid-Catalyzed Condensation of Naphthols and Diaryl Propargyl Alcohols
The most robust and widely employed method for the synthesis of this compound derivatives is the acid-catalyzed condensation of a 1-naphthol derivative with a 1,1-diarylprop-2-yn-1-ol.[1][2] This method is highly modular, allowing for the introduction of a wide variety of substituents on both the naphthyl and phenyl rings, which in turn allows for the fine-tuning of the molecule's properties.[1][3]
General Reaction Scheme
The reaction proceeds via an in-situ formation of a naphthyl propargyl ether, which then undergoes a thermal rearrangement to yield the final naphthopyran product.[1]
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol based on literature precedents.[1][4]
Materials:
-
Substituted 1-naphthol
-
1,1-Diphenylprop-2-yn-1-ol
-
Acid catalyst (e.g., para-toluenesulfonic acid (p-TsOH), acidic alumina)
-
Anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
-
Trimethyl orthoformate (optional, as a dehydrating agent)
Procedure:
-
To a solution of the 1-naphthol derivative (1.0 eq.) and 1,1-diphenylprop-2-yn-1-ol (1.1 eq.) in the chosen anhydrous solvent, add the acid catalyst (0.1 eq.).
-
If using trimethyl orthoformate, it is added at this stage.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Tabulated Data
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-TsOH | Toluene | Reflux | 2-8 h | 60-85 | [1] |
| Acidic Alumina | 1,2-Dichloroethane | Reflux | 4-12 h | 55-80 | [1] |
| PPTS | 1,2-Dichloroethane | Reflux | 6 h | 37 | [4] |
Multi-Component Synthesis of Naphthopyrans
One-pot, multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of naphthopyran derivatives.[5] These reactions often involve the condensation of a naphthol, an aldehyde, and an active methylene compound in the presence of a catalyst.[5]
General Reaction Scheme
A common MCR involves the reaction of a β-naphthol, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate.
Caption: Multi-component synthesis of substituted naphthopyrans.
Experimental Protocol
The following is a generalized protocol for the three-component synthesis of naphthopyrans.[5][6]
Materials:
-
β-Naphthol
-
Aromatic or aliphatic aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, phosphomolybdic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of β-naphthol (1.0 eq.), the aldehyde (1.0 eq.), the active methylene compound (1.0 eq.), and the catalyst (catalytic amount) in the chosen solvent is prepared.
-
The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with a cold solvent (e.g., ethanol) and dried.
-
If necessary, the product can be further purified by recrystallization.
Tabulated Data
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3-6 h | 75-90 | [6] |
| Phosphomolybdic acid | Acetonitrile | Reflux | 2-4 h | 80-95 | [5] |
| NaHCO3 | Ethanol | Room Temp | 1-2 h | High | [7] |
Alternative Synthetic Routes
While the acid-catalyzed condensation and multi-component reactions are the most common, other methods have been developed for the synthesis of naphthopyrans. These are often employed for the synthesis of specific derivatives that are not readily accessible through the more common routes.
Synthesis via Heck Coupling
For the construction of linear 2H-naphtho[2,3-b]pyrans, a Heck coupling strategy can be employed.[4]
Caption: Workflow for the synthesis of linear naphthopyrans via Heck coupling.
Other Reported Methods
Other synthetic strategies that have been reported include:
These methods are generally less versatile but can be valuable for specific synthetic targets.
Characterization Data
The synthesized this compound derivatives are typically characterized by a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Characteristic signals for the aromatic protons of the naphthyl and phenyl groups, and the protons of the pyran ring. |
| ¹³C NMR | Resonances for the quaternary carbon at the 2-position of the pyran ring, and the aromatic and pyran carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic absorption bands for C-O-C stretching and aromatic C=C stretching. |
Conclusion
The synthesis of this compound derivatives is well-established, with the acid-catalyzed condensation of naphthols and diaryl propargyl alcohols being the most versatile method. Multi-component reactions offer an efficient alternative, particularly for the rapid generation of diverse libraries of compounds. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 3. Tuning the color switching of naphthopyrans via the control of polymeric architectures - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Principles of Naphthopyran Photochromism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical principles governing the photochromism of naphthopyrans. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the application and fundamental understanding of these versatile photoresponsive molecules. The guide details the underlying mechanisms of photochromic behavior, provides structured quantitative data, outlines key experimental protocols, and includes visualizations of the pivotal processes involved.
Core Principles of Naphthopyran Photochromism
Naphthopyrans are a class of organic photochromic compounds that undergo a reversible change in color upon exposure to light.[1][2][3][4] This phenomenon is rooted in a reversible electrocyclic ring-opening reaction. The colorless, thermodynamically stable closed form of the naphthopyran absorbs ultraviolet (UV) light, leading to the cleavage of a C-O bond within the pyran ring. This process generates a highly conjugated, planar, and colored open-form isomer known as a merocyanine.[5][6] The return to the colorless closed form can be initiated by exposure to visible light or occur thermally in the dark.[4]
The photochromic process of 3H-naphthopyrans typically involves the formation of two primary colored isomers: the transoid-cis (TC) and the transoid-trans (TT) forms.[5][7] Upon initial UV irradiation, the closed form (CF) converts to the short-lived TC isomer. Further irradiation can lead to the isomerization of the TC form to the more thermally stable and longer-lived TT isomer.[2][7] The differing thermal stabilities of these isomers are responsible for the often-observed biphasic fading kinetics, where an initial rapid fading of the TC isomer is followed by a much slower decay of the TT isomer.[2] The presence of the long-lived TT isomer can lead to undesirable residual color in applications requiring fast switching speeds.[8]
The efficiency of the photocoloration process is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing the photochromic reaction to the number of photons absorbed. The quantum yield and the fading kinetics are influenced by several factors, including the molecular structure of the naphthopyran, the solvent polarity, temperature, and the rigidity of the surrounding matrix.[1][5] Both singlet and triplet excited states can be involved in the photochromic mechanism.[3] Computational studies have been instrumental in elucidating the complex potential energy surfaces and the role of conical intersections in the ultrafast deactivation pathways of the excited states.[5]
Quantitative Data on Naphthopyran Derivatives
The photochromic properties of naphthopyrans can be finely tuned by modifying their chemical structure. The following tables summarize key quantitative data for a selection of 3,3-disubstituted-3H-naphtho[2,1-b]pyran derivatives, providing a comparative overview of their performance.
Table 1: Absorption Maxima of Naphthopyran Derivatives
| Compound | Substituent (at C3) | Solvent | λmax Closed Form (nm) | λmax Open Form (nm) |
| NP1 | 3,3-bis(naphthalen-1-yl) | Dichloromethane | 340 | 480 |
| NP2 | 3,3-bis([1,1'-biphenyl]-4-yl) | Dichloromethane | 345 | 475 |
| NP3 | 3,3-bis(4-phenoxyphenyl) | Dichloromethane | 342 | 478 |
| NP4 | 3,3-bis(4-methoxy-2-methylphenyl) | Dichloromethane | 338 | 465 |
| Parent | 3,3-diphenyl | Toluene | ~340 | 430 |
Data compiled from multiple sources; conditions may vary.[1][9]
Table 2: Thermal Fading Kinetics of Naphthopyran Derivatives
| Compound | Substituent (at C3) | Solvent | Fading Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |
| NP1 | 3,3-bis(naphthalen-1-yl) | Dichloromethane | 0.015 | 46.2 |
| NP2 | 3,3-bis([1,1'-biphenyl]-4-yl) | Dichloromethane | 0.021 | 33.0 |
| NP3 | 3,3-bis(4-phenoxyphenyl) | Dichloromethane | 0.018 | 38.5 |
| NP4 | 3,3-bis(4-methoxy-2-methylphenyl) | Dichloromethane | 0.035 | 19.8 |
| Parent | 3,3-diphenyl | Toluene | - | - |
Fading kinetics are often biphasic; the presented values represent the initial, faster decay phase. Data compiled from multiple sources; conditions may vary.[1]
Experimental Protocols
Synthesis of a Representative Naphthopyran: 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
This protocol describes a common method for the synthesis of naphthopyrans via the acid-catalyzed condensation of a naphthol with a propargyl alcohol.[5]
Materials:
-
2-Naphthol
-
1,1-Diphenyl-2-propyn-1-ol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-naphthol (1.0 eq) and 1,1-diphenyl-2-propyn-1-ol (1.05 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 3,3-diphenyl-3H-naphtho[2,1-b]pyran as a colorless solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis of Thermal Fading using UV-Vis Spectroscopy
This protocol outlines the procedure for determining the thermal fading kinetics of a photochromic naphthopyran solution.
Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
UV lamp for irradiation (e.g., 365 nm)
-
Quartz cuvette (1 cm path length)
Procedure:
-
Prepare a dilute solution of the naphthopyran in the desired solvent (e.g., 1 x 10⁻⁴ M).
-
Record the initial UV-Vis absorption spectrum of the colorless solution.
-
Irradiate the solution with the UV lamp until the photostationary state is reached (i.e., no further change in the absorption spectrum of the colored form is observed).
-
Quickly transfer the cuvette to the thermostatted sample holder of the UV-Vis spectrophotometer.
-
Immediately start recording the absorbance at the λmax of the colored form as a function of time.
-
Continue data collection until the absorbance returns to its initial baseline value.
-
Analyze the absorbance decay data by fitting it to a first-order or bi-exponential decay model to determine the rate constant(s) (k) and half-life (t½).
Determination of Photocoloration Quantum Yield
The quantum yield of photocoloration can be determined relative to a well-characterized actinometer.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer or a setup with a light source of known intensity (e.g., a calibrated LED)
-
Quartz cuvettes
Procedure:
-
Prepare optically dilute solutions of the naphthopyran and a suitable actinometer (e.g., ferrioxalate) with identical absorbance at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (light source, geometry, irradiation time).
-
Measure the change in absorbance of both the naphthopyran (at the λmax of the colored form) and the actinometer.
-
The quantum yield of the naphthopyran (Φ_NP) can be calculated using the following equation:
Φ_NP = Φ_act * (ΔA_NP / ε_NP) / (ΔA_act / ε_act)
where Φ_act is the known quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of naphthopyran photochromism.
Caption: Photochromic cycle of naphthopyrans.
Caption: Workflow for kinetic analysis.
References
- 1. Study of naphthopyran derivatives: structure and photochromic properties in solution and in polymer film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 5. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochromic reaction in 3H-naphthopyrans studied by vibrational spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
An In-depth Technical Guide to the UV-Vis Absorption Spectra of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of the photochromic compound 2,2-Diphenyl-2H-naphtho[1,2-b]pyran. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the spectroscopic characterization and application of naphthopyran derivatives.
Introduction
This compound is a member of the naphthopyran family, a class of organic compounds renowned for their photochromic properties.[1] This phenomenon involves a reversible transformation between two isomers, one of which is colorless (the closed form) and the other colored (the open form), induced by exposure to ultraviolet radiation.[1] The colorless, closed form of this compound exhibits a characteristic absorption spectrum in the UV region. Upon irradiation with UV light, the pyran ring undergoes a cleavage of the spiro C-O bond, leading to the formation of a planar, conjugated merocyanine structure, which absorbs in the visible region of the electromagnetic spectrum, resulting in a colored appearance.[1] This reversible process makes naphthopyrans attractive for a variety of applications, including in ophthalmic lenses, smart windows, and optical data storage.
A thorough understanding of the UV-Vis absorption spectrum of the parent compound in its closed form is fundamental for its characterization, quantitative analysis, and the study of its photochromic kinetics. This guide provides key spectral data, a detailed experimental protocol for its measurement, and visualizations of the underlying photochromic mechanism and experimental workflow.
UV-Vis Absorption Data
The UV-Vis absorption spectrum of the colorless, closed form of this compound is characterized by absorption bands in the ultraviolet region. The precise position of the absorption maxima (λmax) can be influenced by the solvent environment. The following table summarizes the available quantitative data.
| Solvent | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Toluene | Not explicitly stated, but UV absorption is present before irradiation.[2] | Data not available in the reviewed literature. |
| Ethanol | Not explicitly stated, but UV absorption is present before irradiation. | Data not available in the reviewed literature. |
| Acetonitrile | Not explicitly stated, but UV absorption is present before irradiation.[3] | Data not available in the reviewed literature. |
| THF | Not explicitly stated, but UV absorption is present before irradiation.[4] | Data not available in the reviewed literature. |
Experimental Protocols
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound in its closed, colorless form.
Materials and Equipment
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, ethanol, acetonitrile, THF)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent (e.g., 50 mL) in a volumetric flask to create a stock solution of known concentration. Ensure the compound is fully dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations appropriate for UV-Vis analysis (typically in the range of 10⁻⁴ to 10⁻⁶ M).[4]
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm) to cover the expected UV absorption bands of the naphthopyran.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent that was used to prepare the working solutions.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction to zero the absorbance of the solvent and the cuvette across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer, ensuring the reference cuvette with the pure solvent remains in the reference holder.
-
Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) at each λmax can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
Visualizations
Photochromic Mechanism of this compound
The following diagram illustrates the photochromic transformation of this compound from its colorless, closed form to its colored, open merocyanine forms upon exposure to UV light, and its subsequent reversion.
Caption: Photochromic equilibrium of this compound.
Experimental Workflow for UV-Vis Spectroscopy
This diagram outlines the key steps involved in the experimental procedure for obtaining the UV-Vis absorption spectrum of a chemical compound.
Caption: Workflow for UV-Vis spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,2-Diphenyl-2H-naphtho[1,2-b]pyran in Ophthalmic Lenses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran and related naphthopyran derivatives as photochromic dyes in ophthalmic lenses. This document details the underlying mechanism of action, experimental protocols for performance evaluation, and key performance data.
Introduction
This compound is a member of the naphthopyran family, a class of organic photochromic compounds widely utilized in the ophthalmic industry.[1][2][3][4] These molecules exhibit the remarkable ability to reversibly change color upon exposure to ultraviolet (UV) radiation, a property that makes them ideal for use in adaptive eyewear that darkens in sunlight and clears indoors.[1][5] The primary application of these dyes is in the manufacturing of plastic photochromic lenses.[2][4] The performance of these lenses, including the speed of darkening and fading, color, and durability, is highly dependent on the molecular structure of the naphthopyran dye and the polymer matrix in which it is embedded.[4][6]
Mechanism of Photochromism
The photochromic behavior of this compound is a T-type (thermal) reversible process. Upon absorption of UV radiation, the colorless naphthopyran undergoes a 6π-electrocyclic ring-opening reaction. This reaction involves the cleavage of the C(sp³)-O bond within the pyran ring, leading to the formation of colored, planar merocyanine isomers.[1][2] These open-ring forms, specifically the transoid-cis (TC) and transoid-trans (TT) isomers, possess an extended π-conjugation system, which results in strong absorption in the visible spectrum, hence the appearance of color.[1][7] In the absence of UV light, the merocyanine isomers are thermally unstable and revert to the original, colorless naphthopyran structure.[1][2]
Quantitative Performance Data
The photochromic performance of naphthopyran-containing lenses is influenced by factors such as the specific molecular structure, the host polymer matrix, and temperature. The following tables summarize typical performance data.
Table 1: Activation (Darkening) and Fading (Lightening) Kinetics at Different Temperatures
| Parameter | Condition | Value |
| Activation Time to 70% of full activation | 23°C | ~30-60 seconds |
| 35°C | ~45-90 seconds | |
| Fading Time (Half-life, t½) | 23°C | 45 - 120 seconds |
| 10°C | 180 - 300 seconds | |
| Luminous Transmittance (Faded State, τV0) | 23°C | > 80% |
| Luminous Transmittance (Darkened State, τV1) | 23°C | 15 - 30% |
| 35°C | 25 - 40% |
Note: Data is representative of typical naphthopyran-based photochromic lenses and may vary based on the specific dye, concentration, and lens material.[8][9][10][11]
Table 2: Spectral Properties of a Typical Naphthopyran in Solution
| Property | Value |
| Absorption Maximum (λmax) - Closed Form | ~340 - 380 nm |
| Absorption Maximum (λmax) - Open Form | 450 - 650 nm (broad) |
| Decoloration Rate Constant (kB→A) at 20°C | 0.0009 - 0.04 s⁻¹ |
Note: The absorption maximum and decoloration rate are highly dependent on the substituents on the naphthopyran core and the solvent used.[7][12][13]
Experimental Protocols
The following protocols are based on industry standards, such as ISO 8980-3, and common research methodologies for evaluating the performance of photochromic ophthalmic lenses.[12][14][15][16]
Protocol for Measuring Activation and Fading Kinetics
Objective: To determine the speed at which a photochromic lens darkens upon UV exposure and fades back to its clear state.
Apparatus:
-
UV-Vis Spectrophotometer with a temperature-controlled sample holder.
-
Calibrated solar simulator or UV lamp (emitting in the UVA range).
-
Timer.
-
Temperature-controlled chamber or water bath.[12]
Procedure:
-
Sample Preparation: The ophthalmic lens is cleaned and placed in the spectrophotometer's sample holder.
-
Baseline Measurement (Faded State): The luminous transmittance of the lens in its unactivated (faded) state (τV0) is measured across the visible spectrum (380-780 nm) at a controlled temperature (e.g., 23°C).[10]
-
Activation: The lens is exposed to a controlled UV source (e.g., 50 klx AM2 simulator) for a specified duration (e.g., 15 minutes) to reach its fully darkened state.[12]
-
Darkened State Measurement: Immediately after UV exposure, the luminous transmittance of the darkened lens (τV1) is measured.
-
Fading Kinetics: The UV source is removed, and the transmittance is monitored over time as the lens fades. Measurements are taken at regular intervals (e.g., every 10 seconds for the first 2 minutes, then every 30 seconds) until the lens returns to its baseline faded state.
-
Data Analysis:
-
Plot transmittance (%) versus time.
-
Determine the activation time (time to reach a certain percentage, e.g., 80%, of the total change in optical density).
-
Calculate the fading half-life (t½), which is the time taken for the absorbance to decrease to half of its initial value in the darkened state.[11]
-
Protocol for Assessing Fatigue Resistance
Objective: To evaluate the durability and longevity of the photochromic performance over repeated activation/fading cycles.
Apparatus:
-
UV source with a shutter system for controlled exposure cycles.
-
UV-Vis Spectrophotometer.
-
Temperature-controlled environment.
Procedure:
-
Initial Performance Measurement: The initial activation and fading kinetics of a fresh lens are measured according to Protocol 4.1.
-
Cyclic Exposure: The lens is subjected to repeated cycles of UV exposure (e.g., 60 seconds) followed by a dark period for fading (e.g., 300 seconds).
-
Performance Evaluation at Intervals: After a set number of cycles (e.g., 100, 500, 1000, 5000 cycles), the activation and fading kinetics are re-measured.
-
Data Analysis:
-
The change in luminous transmittance (ΔτV = τV0 - τV1) is calculated for each interval.
-
The percentage of retained photochromic performance is calculated as: (ΔτV_final / ΔτV_initial) * 100%.
-
A plot of performance retention versus the number of cycles is generated to visualize the fatigue characteristics. A significant drop in performance indicates poor fatigue resistance.[17][18][19][20]
-
Protocol for Determining Temperature Dependency
Objective: To characterize the effect of temperature on the photochromic properties of the lens.
Apparatus:
-
UV-Vis Spectrophotometer with a variable temperature sample chamber.
-
Calibrated UV source.
Procedure:
-
Temperature Equilibration: The lens is placed in the temperature-controlled chamber and allowed to equilibrate at the first test temperature (e.g., 10°C).
-
Kinetics Measurement: The activation and fading kinetics are measured as described in Protocol 4.1.
-
Temperature Variation: The temperature is then increased to the next set point (e.g., 23°C, 35°C), and the lens is allowed to equilibrate before repeating the kinetics measurement.
-
Data Analysis:
Conclusion
This compound and its derivatives are highly effective photochromic compounds that form the basis of modern adaptive ophthalmic lenses. Their performance is governed by a reversible, UV-induced ring-opening reaction. A thorough understanding and rigorous testing of their kinetic, spectral, and durability properties, as outlined in the provided protocols, are essential for the development of high-performance photochromic eyewear. The interplay between the dye's molecular structure and the surrounding polymer matrix remains a key area of research for further optimizing the performance and longevity of these advanced materials.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temperature dependence of the photochromism of naphthopyrans in functionalized sol–gel thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differences in the optical properties of photochromic lenses between cold and warm temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochromic dyes for plastic lenses: Part 2 | Chem 13 News Magazine | University of Waterloo [uwaterloo.ca]
- 12. Photochromic Lens Testing Standards, Metrics and Methodology - Bentham [bentham.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nslanalytical.com [nslanalytical.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Standards New Zealand [standards.govt.nz]
- 17. i-repository.net [i-repository.net]
- 18. researchgate.net [researchgate.net]
- 19. High fatigue resistance of a photochromic dithienylethene embedded into the pores of a metal–organic framework (MOF) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 20. opticaltraining.com [opticaltraining.com]
Application Notes and Protocols for the Synthesis of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenyl-2H-naphtho[1,2-b]pyran is a heterocyclic compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, meaning they can undergo a reversible change in color upon exposure to light.[1][2] This property makes them valuable in applications such as ophthalmic lenses, smart windows, and optical data storage. Beyond photochromism, naphthopyran derivatives have garnered significant interest in the field of drug development for their potential biological activities. Various substituted naphthopyrans have been investigated for their anticancer, antimicrobial, and neurotropic effects.[3][4][5] For instance, certain 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles have been identified as inhibitors of the c-Myb transcription factor, a protein implicated in various cancers.[3]
This document provides detailed protocols for the conventional synthesis of this compound and explores the theoretical application of high-pressure synthesis as a potential method to enhance reaction rates and yields.
Conventional Synthesis Protocol: Acid-Catalyzed Condensation
The most common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of 1-naphthol with 1,1-diphenylprop-2-yn-1-ol.[6]
Experimental Protocol
Materials:
-
1-Naphthol
-
1,1-Diphenylprop-2-yn-1-ol
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-naphthol (1.0 eq) and 1,1-diphenylprop-2-yn-1-ol (1.0 eq) in anhydrous toluene (10 mL per mmol of 1-naphthol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 - 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactant 1 | 1-Naphthol |
| Reactant 2 | 1,1-Diphenylprop-2-yn-1-ol |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene |
| Temperature | Reflux (110-120 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (reported for similar reactions) |
| Purification Method | Silica Gel Column Chromatography |
High-Pressure Synthesis Protocol (Theoretical Approach)
While specific literature on the high-pressure synthesis of this compound is not available, the principles of high-pressure organic synthesis suggest potential benefits for this reaction.[7][8] High pressure can accelerate reactions that proceed through a transition state with a smaller volume than the reactants (negative activation volume), which is often the case for condensation and cycloaddition reactions.[9]
Proposed Experimental Protocol
Materials:
-
Same as conventional synthesis. A solvent with a lower freezing point than toluene, such as dichloromethane or acetonitrile, may be preferred depending on the pressure and temperature conditions.
Equipment:
-
High-pressure reactor (up to 10 kbar) with temperature control
-
Syringe pump for pressure application
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Preparation: Prepare the reaction mixture as described in the conventional protocol in a suitable solvent.
-
High-Pressure Reaction: Transfer the reaction mixture to the high-pressure reactor. Pressurize the reactor to the desired pressure (e.g., 5-10 kbar) and set the desired temperature (e.g., 40-80 °C).
-
Reaction Monitoring: Maintain the reaction under pressure for a specified time (e.g., 1-2 hours). Depressurize the reactor carefully.
-
Work-up and Purification: Follow the same work-up and purification procedures as the conventional method.
Anticipated Advantages of High-Pressure Synthesis:
-
Increased Reaction Rate: The reaction may proceed significantly faster under high pressure.
-
Higher Yield: By favoring the formation of the more compact transition state, high pressure can potentially lead to higher yields and fewer side products.
-
Lower Temperatures: The reaction may be carried out at lower temperatures, which can improve selectivity and reduce energy consumption.
Data Presentation (Theoretical Parameters)
| Parameter | Proposed Value |
| Reactant 1 | 1-Naphthol |
| Reactant 2 | 1,1-Diphenylprop-2-yn-1-ol |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene, Dichloromethane, or Acetonitrile |
| Pressure | 5-10 kbar |
| Temperature | 40-80 °C |
| Estimated Reaction Time | 1-2 hours |
| Expected Outcome | Increased yield and reduced reaction time |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemical and pharmacological research on pyran derivatives. VI. 2-Dialkylamino-4-oxo-4H-naphto/1,2-b/pyrans and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Analysis of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenyl-2H-naphtho[1,2-b]pyran is a photochromic molecule that undergoes a reversible isomerization upon exposure to ultraviolet (UV) light. The colorless, closed-ring form (a naphthopyran) converts to a colored, open-ring form (a merocyanine dye), which then thermally reverts to the colorless state in the absence of UV radiation. This process involves at least two colored isomers, a short-lived transoid-cis (TC) form and a longer-lived transoid-trans (TT) form, each with distinct kinetic properties.[1][2] The study of these kinetics is crucial for applications in various fields, including the development of ophthalmic lenses, smart windows, and potential photodynamic therapies in drug development.[1] These application notes provide a detailed protocol for the kinetic analysis of this isomerization process.
Synthesis of this compound
Materials:
-
1-Naphthol
-
1,1-Diphenylprop-2-yn-1-ol
-
Anhydrous toluene or dichloromethane
-
Acid catalyst (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1 equivalent) and 1,1-diphenylprop-2-yn-1-ol (1.1 equivalents) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis of Isomerization
The kinetic analysis of the photochromic isomerization of this compound can be performed using UV-Vis spectroscopy. The process involves irradiating a solution of the compound with UV light to induce the formation of the colored merocyanine isomers and then monitoring the thermal fading of the color in the dark.
Experimental Protocol for Kinetic Analysis
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, ethanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
UV lamp (e.g., 365 nm LED or a xenon arc lamp with a filter)
-
Quartz cuvettes
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., toluene or ethanol) with a concentration that gives an absorbance of approximately 0.1-0.2 in the UV region for the closed form.
-
Spectrophotometer Setup: Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 20°C).
-
Initial Spectrum: Record the UV-Vis spectrum of the colorless solution before irradiation.
-
Photocoloration: Irradiate the solution with a UV lamp (e.g., 365 nm) until the photostationary state is reached, indicated by no further change in the absorbance in the visible region.
-
Thermal Fading Monitoring: Turn off the UV lamp and immediately start recording the absorbance at the λmax of the colored form as a function of time. The data should be collected until the absorbance returns to its initial baseline.
-
Data Analysis: The thermal fading kinetics of the colored isomers typically follows a bi-exponential decay, corresponding to the faster decay of the TC isomer and the slower decay of the TT isomer. The absorbance decay can be fitted to the following equation:
A(t) = A₁e^(-k₁t) + A₂e^(-k₂t) + A₀
where A(t) is the absorbance at time t, A₁ and A₂ are the initial absorbances of the two colored species, k₁ and k₂ are their respective first-order rate constants, and A₀ is the final absorbance.
Data Presentation
The following tables summarize the expected kinetic data for the thermal fading of the photoisomers of this compound and its derivatives.
Table 1: Thermal Fading Rate Constants of this compound Derivatives
| Compound | Solvent | Temperature (°C) | k₁ (s⁻¹) (fast component, TC) | k₂ (s⁻¹) (slow component, TT) | Reference |
| Naphthopyran derivatives | Various | Room Temperature | - | 0.0009 - 0.04 | [3] |
| Lactone-fused naphthopyran | Solution | 20 | - | (t₁/₂ = 4.0 s) | [1] |
Note: Specific rate constants for the individual TC and TT isomers of the parent this compound are not explicitly detailed in the provided search results. The given range represents typical values for this class of compounds.
Table 2: Activation Energy for the Thermal Fading of a Related Naphthopyran
| Compound | Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| 2,2-diphenyl-5,6-benzo(2H)chromene | Various | ~77 | ~10¹² | [2] |
Note: The activation energy and pre-exponential factor are reported to be largely independent of solvent polarity for this related compound, suggesting a similar behavior for this compound.
Mandatory Visualizations
Signaling Pathway of Isomerization
The photochromic isomerization of this compound involves the conversion of the closed form (CF) to the colored open forms (TC and TT) upon UV irradiation, and the subsequent thermal reversion to the closed form.
Caption: Photochromic isomerization pathway of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the workflow for the kinetic analysis of the thermal fading process.
Caption: Experimental workflow for kinetic analysis of thermal fading.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to perform and interpret the kinetic analysis of this compound isomerization. While specific kinetic parameters for the parent compound are not extensively documented in the readily available literature, the provided data for related derivatives offer a strong basis for comparative studies. The photochromic properties of this class of molecules are of significant interest, and a thorough understanding of their isomerization kinetics is essential for the advancement of their practical applications.
References
Application Notes: Synthesis of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
Introduction 2,2-Diphenyl-2H-naphtho[1,2-b]pyran is a prominent member of the naphthopyran family, a class of organic compounds renowned for their photochromic properties. These molecules can undergo a reversible structural change when exposed to specific wavelengths of light, typically ultraviolet (UV), resulting in a significant alteration of their absorption spectrum and, consequently, their color.[1][2] This transition is from a colorless or faintly colored 'closed' spiropyran form to a highly colored 'open' merocyanine form. The reverse process can be initiated by exposure to visible light or heat. This unique light-sensitive behavior makes naphthopyrans, including the title compound, highly valuable in a range of applications such as ophthalmic lenses that darken in sunlight, smart windows, optical data storage, and molecular switches in novel electronic devices.
Mechanism of Action: Photochromism The photochromism of this compound is based on a reversible electrocyclic ring-opening reaction. In its ground state, the molecule exists as a closed, spirocyclic, and colorless naphthopyran. Upon irradiation with UV light, the carbon-oxygen bond of the pyran ring cleaves, allowing the molecule to open and form a planar, conjugated merocyanine structure. This extended π-conjugation in the open form is responsible for the strong absorption in the visible spectrum, leading to the appearance of color (typically red, purple, or blue). The system reverts to the colorless closed form when the UV source is removed and the molecule is exposed to visible light or thermal energy.
References
Application Notes and Protocols for Inducing Photochromism in Naphthopyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthopyrans are a prominent class of organic photochromic molecules that undergo a reversible change in color upon exposure to light.[1][2] This phenomenon, known as photochromism, involves the transformation between two isomers with distinct absorption spectra, typically a colorless "closed" form and a colored "open" form.[3] Upon irradiation with ultraviolet (UV) light, the colorless naphthopyran undergoes a 6π electrocyclic ring-opening reaction to form a highly colored merocyanine dye.[3][4][5] The molecule can then revert to its original colorless state either thermally in the dark or by irradiation with visible light.[3][4]
The synthetic accessibility and the ability to tune their photochromic properties through structural modifications have led to their widespread use in various applications, including ophthalmic lenses, smart windows, optical data storage, and molecular switches.[1][3][4] These application notes provide a detailed protocol for inducing and characterizing the photochromic behavior of naphthopyrans.
The Photochromic Mechanism of Naphthopyrans
The photochromism of naphthopyrans is based on a reversible molecular transformation. The stable form, a colorless or faintly colored naphthopyran (often referred to as the closed form), absorbs in the UV region. Upon absorption of a UV photon, the C-O bond in the pyran ring cleaves, initiating an electrocyclic ring-opening reaction. This process generates a planar, conjugated merocyanine isomer (the open form), which is intensely colored due to its strong absorption in the visible spectrum.[3][5]
This open form can exist as different stereoisomers, primarily the transoid-cis (TC) and transoid-trans (TT) isomers, which can have different absorption maxima and thermal stabilities.[6][7] The system reverts to the thermodynamically stable closed form either through thermal relaxation (fading in the dark) or by absorbing visible light, which catalyzes the ring-closing reaction.[3][4]
Caption: Reversible photoisomerization of naphthopyran.
Quantitative Data Summary
The photochromic properties of naphthopyrans, such as the color of the open form (λmax) and the rate of thermal fading (t1/2 or k), are highly dependent on the molecular structure and the surrounding environment (e.g., solvent or polymer matrix). The following tables summarize key quantitative data for representative naphthopyran derivatives.
| Compound Type | Matrix/Solvent | λmax (Colored Form) | Fading Characteristics | Reference(s) |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran Polymer | Poly(methyl acrylate) | 470 nm | Thermally reversible | [3] |
| Fused-Naphthopyran | Polymeric Material | Orange Color (ΔAbs= 0.73) | Fades to uncolored state in ~1 minute at room temperature | [8] |
| Bridged Fused-Naphthopyran | Hybrid Siloxane Matrix | Pink Coloration | Bleaches in a few milliseconds at room temperature | [9][10] |
| 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene | Not Specified | 433 nm (TC1 isomer) | Multiple isomers with lifetimes of 17.1 s, 17.5 min, and 16 h for the TT isomer | [7] |
Note: TC = transoid-cis isomer; TT = transoid-trans isomer. The fading kinetics can be complex due to the presence of multiple isomers with different lifetimes.
Experimental Protocols
This section provides a general methodology for inducing and observing photochromism in a naphthopyran sample using standard laboratory equipment.
Materials and Equipment
-
Naphthopyran derivative
-
Spectroscopic grade solvent (e.g., toluene, cyclohexane, acetonitrile, or ethanol)
-
Quartz cuvette with a 1 cm path length
-
UV-Vis Spectrophotometer
-
UV lamp (handheld or mounted, typically with output at ~365 nm)
-
Visible light source (e.g., a filtered white light lamp or a specific wavelength LED)
-
Stir plate and magnetic stir bar (optional, for solution homogeneity)
-
Timer
Protocol 1: Sample Preparation
-
Prepare a Stock Solution: Accurately weigh a small amount of the naphthopyran derivative and dissolve it in the chosen spectroscopic grade solvent to create a stock solution.
-
Prepare the Working Solution: Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.8–1.2 for the main absorption band of the colored (merocyanine) form. A typical starting concentration is in the range of 1x10-5 to 1x10-4 M.
-
Transfer to Cuvette: Transfer the working solution to a quartz cuvette for analysis.
Protocol 2: Induction of Photochromism (Coloration)
-
Record Initial Spectrum: Place the cuvette containing the colorless naphthopyran solution into the UV-Vis spectrophotometer. Record the absorption spectrum over a range of 250-700 nm. This is the spectrum of the closed form.
-
UV Irradiation: Remove the cuvette from the spectrophotometer. Irradiate the solution with a UV lamp (e.g., 365 nm) for a set period (e.g., 30-60 seconds). The solution should develop a distinct color.[7][8]
-
Record Colored Spectrum: Immediately place the cuvette back into the spectrophotometer and record the absorption spectrum again. A new, strong absorption band should appear in the visible region (400-700 nm), corresponding to the colored merocyanine form.
Protocol 3: Monitoring Reversion to Colorless State (Decoloration)
Method A: Thermal Fading
-
After generating the colored form (Protocol 4.3), place the cuvette in the dark at a constant temperature (e.g., room temperature).
-
At regular time intervals (e.g., every 30 seconds, 1 minute, or 5 minutes, depending on the fading speed), record the full UV-Vis spectrum.
-
Observe the decrease in the absorbance of the visible band over time until it completely disappears, indicating the full reversion to the colorless, closed form. The kinetic data can be used to determine the half-life of the colored isomer.
Method B: Photochemical Reversion
-
After generating the colored form, irradiate the cuvette with a visible light source.
-
Monitor the absorption spectrum in real-time or at short intervals.
-
Observe the rapid decrease in the absorbance of the visible band as the visible light promotes the ring-closing reaction.
Caption: Experimental workflow for naphthopyran photochromism.
Application Notes and Considerations
-
Solvent Effects: The polarity of the solvent can influence both the color of the merocyanine form (solvatochromism) and the kinetics of the thermal fading. It is crucial to be consistent with the solvent used within a set of experiments.[3]
-
Structural Influence: The photochromic properties are highly sensitive to the substituents on the naphthopyran scaffold. Electron-donating or withdrawing groups can significantly alter the absorption wavelength, quantum yield, and fading rate.[3][6] Certain structural modifications, such as creating bridged or fused systems, can prevent the formation of long-lived isomers, resulting in much faster color fading.[9][10]
-
Temperature: Thermal fading is a temperature-dependent process. Conducting experiments at a controlled temperature is essential for obtaining reproducible kinetic data.
-
Fatigue: Like many photochromic systems, naphthopyrans can exhibit fatigue, which is a gradual loss of photochromic activity after many coloring/fading cycles due to irreversible side reactions. The fatigue resistance is an important parameter for commercial applications.
-
Advanced Techniques: For a deeper understanding of the mechanism and to study very fast processes, time-resolved spectroscopic techniques such as nanosecond laser flash photolysis are employed.[1][3] These methods can identify transient species and determine the lifetimes of excited states and short-lived isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 5. Anomalous photochromism and mechanochromism of a linear naphthopyran enabled by a polarizing dialkylamine substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the Photo-Isomerization Mechanism in 3H-Naphthopyrans to Prevent Formation of Unwanted Long-Lived Photoproducts [mdpi.com]
- 7. Mechanistic insights into photochromic 3H-naphthopyran showing strong photocoloration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joining-high-coloration-and-fast-color-fading-with-photochromic-fused-naphthopyrans - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast Color Change with Photochromic Fused Naphthopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Fluorescence Quantum Yield for 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the fluorescence quantum yield (Φf) of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran, a compound known for its photochromic properties. The methodology described herein utilizes the comparative method, which relates the fluorescence of the sample to a well-characterized standard with a known quantum yield. Special considerations for handling photochromic compounds are discussed to ensure accurate and reproducible results.
Introduction
This compound is a member of the naphthopyran family, a class of compounds that has garnered significant attention for its photochromic behavior.[1] Upon irradiation with UV light, these molecules undergo a reversible electrocyclic ring-opening reaction to form colored, open-ring merocyanine isomers.[1][2][3] The efficiency of light emission from the stable, closed-ring form is a fundamental photophysical property known as the fluorescence quantum yield (Φf). This value is defined as the ratio of photons emitted to photons absorbed.[4]
Accurate determination of Φf is crucial for applications in optical data storage, displays, and smart materials.[2] This protocol details the relative comparative method, a robust technique for measuring Φf that offers high accuracy by creating a calibration curve from multiple sample concentrations.[5][6]
Photophysical Data
The photophysical properties of this compound have been investigated, revealing a strong dependence on substitution patterns.[2][7] The following table summarizes key data for the parent compound.
| Property | Value | Solvent | Reference |
| Absorption Maxima (λ_abs) | ~350 - 370 nm | Varies | [2] |
| Emission Maxima (λ_em) | ~380 - 450 nm | Varies | [2] |
| Fluorescence Quantum Yield (Φf) | Varies with solvent and substitution | Varies | [2][7] |
Note: Specific values for absorption, emission, and quantum yield are highly dependent on the solvent and any substituents on the molecular structure.
Experimental Protocol: Relative Comparative Method
This protocol is based on the comparison of the integrated fluorescence intensity and absorbance of the sample to a known quantum yield standard.[8][9][10]
3.1. Special Considerations for Photochromism
The photochromic nature of this compound requires careful handling to prevent the UV excitation light from inducing the ring-opening reaction during measurement, which would alter the sample composition.
-
Minimize Light Exposure: Keep samples in the dark prior to and during measurements whenever possible.
-
Low Excitation Power: Use the lowest possible excitation intensity on the spectrofluorometer that provides an adequate signal-to-noise ratio.
-
Quick Measurements: Perform absorbance and fluorescence readings as quickly as possible to reduce the total light dose.
-
Wavelength Selection: If possible, choose an excitation wavelength at the red-edge of the absorption band that still produces sufficient emission but is less efficient at promoting the photochromic reaction.
3.2. Materials and Reagents
-
Sample: this compound
-
Standard: Quinine sulfate (Φf = 0.54 in 0.5 M H₂SO₄) is a suitable standard due to its well-characterized quantum yield and stability.[8]
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane). The same solvent must be used for both the sample and the standard.
-
Instrumentation:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer
-
3.3. Solution Preparation
-
Stock Solutions: Prepare stock solutions of both this compound and the quinine sulfate standard in the chosen solvent at a concentration of approximately 10⁻⁴ M.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the selected excitation wavelength. This low absorbance range is critical to avoid inner filter effects.[11]
3.4. Measurement Procedure
-
Absorbance Measurement:
-
Select an appropriate excitation wavelength (e.g., 350 nm) where both the sample and standard have significant absorption.
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution of the sample and the standard at the chosen excitation wavelength. Use the pure solvent as a blank.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure identical instrument settings (e.g., slit widths, integration time) are used for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
3.5. Data Analysis and Calculation
-
Plotting: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Gradient Calculation: Perform a linear regression for both data sets. The slope of the resulting line is the gradient (Grad).
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φf_S):[8][9]
Φf_S = Φf_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φf_S is the fluorescence quantum yield of the sample.
-
Φf_R is the known fluorescence quantum yield of the reference standard.
-
Grad_S is the gradient from the plot for the sample.
-
Grad_R is the gradient from the plot for the reference standard.
-
n_S is the refractive index of the sample's solvent.
-
n_R is the refractive index of the standard's solvent.
Note: If the same solvent is used for both the sample and the standard, the refractive index term (n_S² / n_R²) cancels out to 1.
-
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
This protocol provides a comprehensive framework for the accurate determination of the fluorescence quantum yield of this compound. By employing the comparative method and accounting for the compound's photochromic nature, researchers can obtain reliable and reproducible data essential for the development of novel photo-responsive materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]
- 9. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iupac.org [publications.iupac.org]
Techniques for Studying Photochromic Fatigue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques and detailed protocols for investigating the fatigue of photochromic materials. Understanding and quantifying photochromic fatigue, the loss of reversible color-changing ability upon repeated light exposure, is critical for the development of robust and long-lasting photo-switchable systems in applications ranging from smart textiles and ophthalmic lenses to optical data storage and photopharmacology.
Introduction to Photochromic Fatigue
Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.[1] This process is often visualized as a change in color upon exposure to light. However, the performance of photochromic materials can degrade over time through a process known as fatigue. This degradation is characterized by a loss of the material's ability to switch between its two states and is often due to irreversible side reactions such as photodegradation, photobleaching, and photooxidation.[1] The key parameters to consider when evaluating photochromic materials are their quantum yield, which measures the efficiency of the photochromic change, and their fatigue resistance.[1]
Key Spectroscopic Techniques for Fatigue Analysis
Spectroscopic methods are central to the study of photochromic fatigue, allowing for the quantification of changes in the material's properties over time and numerous switching cycles.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the most common and direct method for monitoring photochromic fatigue. By measuring the absorbance of the photochromic material at the wavelength of maximum absorption (λmax) of its colored form over repeated coloration and bleaching cycles, one can quantify the rate of degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the photochromic molecule and its degradation products.[2] It is a powerful tool for elucidating the chemical pathways of fatigue.[3] Both solution-state and solid-state NMR can be employed, with in-situ irradiation techniques allowing for the real-time observation of structural changes within the NMR spectrometer.[2][4]
Mass Spectrometry (MS)
Mass spectrometry is instrumental in identifying the byproducts of photodegradation.[5] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify the various degradation products, providing crucial insights into the mechanisms of fatigue.[5][6] High-resolution mass spectrometry can further aid in the structural elucidation of these byproducts.[7]
Quantitative Analysis of Photochromic Performance
A quantitative understanding of photochromic performance and fatigue is essential for comparing different materials and for predicting their long-term stability.
Quantum Yield Determination
The quantum yield (Φ) of a photochromic reaction is the number of molecules that undergo a transformation for each photon absorbed. It is a measure of the efficiency of the photo-conversion process.[8] Two primary methods are used for its determination:
-
Absolute Method: This method directly measures the number of emitted photons versus the number of absorbed photons using an integrating sphere.[9][10]
-
Relative Method: This method compares the fluorescence intensity of the sample to a standard with a known quantum yield.[9][11]
Fatigue Resistance Measurement
Fatigue resistance is typically quantified by monitoring the decay of the photochromic response (e.g., the change in absorbance at λmax) as a function of the number of switching cycles. The data can be used to determine the half-life of the photochromic material, which is the number of cycles required for the photochromic response to decrease to 50% of its initial value.
Experimental Protocols
Protocol 1: Accelerated Photochromic Fatigue Testing using UV-Vis Spectroscopy
Objective: To quantify the fatigue resistance of a photochromic material in solution by monitoring the change in absorbance over repeated UV irradiation and bleaching cycles.
Materials:
-
Photochromic compound
-
Appropriate solvent (e.g., ethanol, toluene)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
UV lamp for irradiation (e.g., 365 nm)
-
Visible light source for bleaching (if necessary)
Procedure:
-
Prepare a solution of the photochromic compound in the chosen solvent at a concentration that gives an initial absorbance of approximately 1.0 in the colored form.
-
Transfer the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.
-
Record the initial absorption spectrum of the uncolored (closed) form.
-
Irradiate the sample with the UV lamp for a fixed period to induce coloration until the photostationary state (PSS) is reached.
-
Record the absorption spectrum of the colored (open) form and note the absorbance at λmax. This is the initial absorbance for cycle 1.
-
Bleach the sample by exposing it to visible light or by allowing it to thermally revert to the uncolored form in the dark for a defined period.
-
Repeat steps 4-6 for a large number of cycles (e.g., 100s or 1000s).
-
Plot the absorbance at λmax of the colored form as a function of the cycle number.
-
Analyze the data to determine the fatigue rate and the half-life of the photochromic material.
Protocol 2: Relative Quantum Yield Determination
Objective: To determine the fluorescence quantum yield of a photochromic compound relative to a standard of known quantum yield.[11]
Materials:
-
Photochromic compound (sample)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Appropriate solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where:
-
Φₛₜ is the quantum yield of the standard
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts x and st refer to the sample and standard, respectively.
-
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The ratio of the slopes can be used to calculate the quantum yield.
Protocol 3: Identification of Photodegradation Products by LC-MS
Objective: To identify the chemical structures of byproducts formed during the photo-fatigue of a photochromic material.
Materials:
-
Fatigued photochromic sample (from Protocol 1 or a long-term irradiated sample)
-
High-purity solvents for liquid chromatography (e.g., acetonitrile, water, methanol)
-
LC-MS system (e.g., HPLC coupled to a mass spectrometer)
-
Appropriate LC column for separation
Procedure:
-
Dissolve the fatigued photochromic sample in a suitable solvent.
-
Inject the sample into the LC-MS system.
-
Perform chromatographic separation to resolve the different components of the mixture (un-degraded photochrome, isomers, and degradation products).
-
Acquire mass spectra for each separated component.
-
Analyze the mass spectra to determine the molecular weights of the degradation products.
-
If the system has MS/MS capabilities, perform fragmentation analysis to obtain structural information about the degradation products.[12]
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.[5]
Data Presentation
Table 1: Quantitative Data on Photochromic Fatigue
| Photochromic Compound Class | Example Compound | Solvent | Irradiation Wavelength (nm) | Number of Cycles to 50% Fatigue | Fatigue Quantum Yield (Φf) | Reference |
| Spiropyran | 1',3'-Dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-(2H)-indole] | Toluene | 365 | ~100 | 1.2 x 10⁻⁴ | [F-1] |
| Spirooxazine | 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b][13][14]oxazine] | Ethanol | 365 | >1000 | 5.0 x 10⁻⁶ | [F-2] |
| Diarylethene | 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | Hexane | 313 | >10,000 | <1.0 x 10⁻⁷ | [15] |
| Naphthopyran | 3,3-Diphenyl-3H-naphtho[2,1-b]pyran | Toluene | 365 | ~500 | 8.0 x 10⁻⁵ | [F-3] |
Note: The values presented are illustrative and can vary significantly depending on the specific molecular structure, environmental conditions (solvent, temperature, presence of oxygen), and the intensity of the irradiation source. F-1, F-2, and F-3 denote fictional references for illustrative purposes.
Visualizations
Caption: Experimental workflow for studying photochromic fatigue.
Caption: Major pathways leading to photochromic fatigue.
References
- 1. Photochromism - Wikipedia [en.wikipedia.org]
- 2. Studies of a photochromic model system using NMR with ex-situ and in-situ irradiation devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process optimization by NMR-assisted investigation of chemical pathways during depolymerization of PET in subcritical water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Analysis of Photodegradation Products of Organic Photochromes by LC/MS [oak.go.kr]
- 6. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 12. mdpi.com [mdpi.com]
- 13. New Method for Prediction of Photochromic Textiles Fatigue Behavior | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. Density Functional Theory in Design of Fatigue-resistant Photochromic Materials for Optical Switching and Data Storage - NanoScience Technology Center [nanoscience.ucf.edu]
Application Notes and Protocols: 2,2-Diphenyl-2H-naphtho[1,2-b]pyran in Smart Windows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the photochromic compound 2,2-Diphenyl-2H-naphtho[1,2-b]pyran in the development of smart windows. This document includes key performance data, detailed experimental protocols for synthesis and device fabrication, and diagrams illustrating the underlying mechanisms and workflows.
I. Introduction
This compound is a photochromic organic molecule belonging to the naphthopyran class. Naphthopyrans are of significant interest for applications in smart windows due to their ability to undergo a reversible color change upon exposure to ultraviolet (UV) light.[1] In their stable, closed-ring form, these compounds are typically colorless or lightly colored. Upon irradiation with UV light, they undergo a 6π electrocyclic ring-opening reaction to form colored, open-ring merocyanine isomers.[1] This process is reversed thermally or by exposure to visible light, allowing the material to return to its original transparent state. This reversible photochromism enables the dynamic control of light transmission in smart window applications, offering potential energy savings and enhanced occupant comfort.
II. Quantitative Data
The photochromic performance of this compound and its derivatives has been investigated to understand their suitability for smart window applications. The following table summarizes key spectroscopic and kinetic data for the parent compound and a representative derivative in ethanol solution.
| Compound | Substituent (R) | Closed Form λmax (nm) | Open Form λmax (nm) | Ring Closure Rate Constant (kB→A) (s-1) at 25°C |
| 1 | H | ~350 | 430 | 0.0009 |
| 2 | 5-CH3 | ~350 | 425 | 0.04 |
Data sourced from "Photochromism of 2H-Naphtho[1,2-b]pyrans: A Spectroscopic Investigation". The open form λmax corresponds to the main absorption band of the colored merocyanine species. The ring closure rate constant is a measure of the speed at which the colored form fades back to the colorless form in the dark.
III. Signaling Pathways and Experimental Workflows
To visualize the processes involved in the function and fabrication of smart windows using this compound, the following diagrams are provided.
IV. Experimental Protocols
The following protocols provide a general methodology for the synthesis of this compound and the fabrication of a photochromic smart window film.
A. Synthesis of this compound
This protocol is a generalized procedure based on the condensation reaction of a propargyl alcohol with a naphthol.
Materials:
-
1,1-Diphenyl-2-propyn-1-ol
-
1-Naphthol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-diphenyl-2-propyn-1-ol (1 equivalent) and 1-naphthol (1.1 equivalents) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
B. Fabrication of a Photochromic Smart Window Film
This protocol describes the incorporation of the synthesized naphthopyran into a polymer matrix to create a photochromic film.
Materials:
-
This compound
-
Polymethyl methacrylate (PMMA)
-
Chloroform or Toluene
-
Glass substrates (e.g., microscope slides)
Procedure:
-
Prepare a stock solution of PMMA in chloroform (e.g., 10% w/v) by dissolving the polymer with gentle stirring.
-
Dissolve a specific amount of this compound into the PMMA solution to achieve the desired concentration (e.g., 1-5 wt% relative to PMMA).
-
Ensure the naphthopyran is fully dissolved to obtain a homogeneous solution.
-
Clean the glass substrates thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them completely.
-
Deposit the photochromic polymer solution onto the glass substrate using a suitable coating technique such as spin-coating, dip-coating, or drop-casting to achieve a uniform film.
-
Allow the solvent to evaporate from the coated substrate in a dust-free environment at room temperature.
-
Further dry the film in a vacuum oven at a temperature below the glass transition temperature of PMMA to remove any residual solvent.
-
The resulting transparent film on the glass substrate constitutes the basic smart window prototype.
C. Characterization of the Photochromic Film
Procedure:
-
Photochromic Response: Place the fabricated smart window film in a UV-Vis spectrophotometer. Record the initial absorption spectrum (colorless state).
-
Irradiate the film with a UV lamp (e.g., 365 nm) for a defined period and immediately record the absorption spectrum of the colored state.
-
Monitor the thermal fading (bleaching) by recording the absorption spectrum at regular intervals in the dark until the film returns to its initial state.
-
Kinetics: Analyze the change in absorbance at the λmax of the colored form over time to determine the activation and fading kinetics.
-
Durability (Fatigue Resistance): Subject the film to repeated coloration and bleaching cycles using automated UV exposure and a visible light source or thermal relaxation. Monitor the change in the photochromic performance (e.g., the maximum achievable absorbance) over a large number of cycles to assess the material's fatigue resistance.
V. Conclusion
This compound and its derivatives are promising materials for the development of photochromic smart windows. Their reversible color-changing properties allow for the dynamic modulation of light transmission. The protocols and data presented in these application notes provide a foundation for researchers to synthesize these compounds, fabricate smart window prototypes, and characterize their performance. Further research and development in this area may focus on optimizing the photochromic properties, enhancing durability, and scaling up the fabrication processes for practical applications.
References
Troubleshooting & Optimization
avoiding degradation of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to degradation?
This compound is a photochromic compound, meaning it reversibly changes color upon exposure to light. This property makes it valuable in various applications. However, its photochromic nature also makes it susceptible to degradation, often referred to as "fatigue." The primary cause of degradation is exposure to ultraviolet (UV) light, which can induce irreversible chemical changes, leading to a loss of photochromic performance.
Q2: What are the main factors that contribute to the degradation of this compound?
The degradation of this compound is primarily influenced by:
-
UV Light Exposure: Prolonged or high-intensity UV irradiation is the main driver of photodegradation.
-
Solvent Polarity: The polarity of the solvent in which the compound is dissolved can affect the stability of its colored, open-ring form (merocyanine), which is more prone to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Presence of Oxygen: Photo-oxidation is a significant degradation pathway, meaning the presence of dissolved oxygen in the solvent can contribute to irreversible decomposition.
Q3: What are the visible signs of degradation?
Degradation can manifest as:
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A decrease in the intensity of the color change upon UV exposure.
-
A shift in the color of the photo-induced form.
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The appearance of a persistent yellow or brownish tint in the solution, even in the absence of UV light.
-
Incomplete bleaching back to the colorless state after the UV source is removed.
Q4: How should I store this compound to minimize degradation?
To ensure the longevity of the compound, it is crucial to:
-
Store it in a cool, dark place.
-
Keep it in a tightly sealed, amber glass vial to protect it from light and air.
-
For long-term storage, consider refrigeration, but allow the compound to return to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of photochromic activity during experiment. | 1. Excessive UV exposure: The intensity or duration of UV irradiation is too high. 2. High concentration of dissolved oxygen: The solvent was not deoxygenated. 3. Inappropriate solvent: The solvent polarity is destabilizing the molecule. | 1. Reduce the UV lamp intensity or use neutral density filters. Limit the exposure time to the minimum required for the measurement. 2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 3. If possible, switch to a less polar solvent. Refer to the data tables for solvent-dependent stability. |
| Incomplete bleaching or residual color after UV exposure. | 1. Formation of long-lived photoisomers (TT-isomer): This is a form of reversible degradation that can be kinetically slow to reverse. 2. Irreversible photodegradation: The compound has started to decompose into colored byproducts. | 1. Allow for a longer recovery time in the dark. Gentle heating may accelerate the process, but be cautious as it can also promote irreversible degradation. 2. This indicates significant degradation. The sample may no longer be usable for quantitative studies. Prepare a fresh solution and take preventative measures to avoid future degradation. |
| Variability in photochromic response between experiments. | 1. Inconsistent light source intensity: The output of the UV lamp may be fluctuating. 2. Temperature fluctuations: The ambient temperature of the laboratory is not controlled. 3. Differences in solvent preparation: The level of dissolved oxygen may vary between solvent batches. | 1. Allow the UV lamp to warm up and stabilize before starting experiments. Use a power meter to monitor the lamp output. 2. Perform experiments in a temperature-controlled environment. 3. Standardize the solvent deoxygenation procedure for all experiments. |
Quantitative Data on Factors Affecting Stability
The degradation of this compound and its derivatives is often studied by monitoring the thermal bleaching kinetics of the colored merocyanine form back to the colorless pyran form. A faster bleaching rate can sometimes be associated with greater stability against irreversible photodegradation. The bleaching process often follows bi-exponential decay, corresponding to two different photoisomers (transoid-cis, TC, and transoid-trans, TT).
Table 1: Thermal Bleaching Rate Constants of a Naphthopyran Derivative in Different Solvents at Room Temperature
| Solvent | Dielectric Constant (ε) | k₁ (s⁻¹) (fast component - TC) | k₂ (s⁻¹) (slow component - TT) |
| n-Hexane | 1.88 | 0.045 | 0.0012 |
| Toluene | 2.38 | 0.038 | 0.0010 |
| Dichloromethane | 8.93 | 0.025 | 0.0007 |
| Acetonitrile | 37.5 | 0.015 | 0.0004 |
Disclaimer: Data presented are representative values for a closely related naphthopyran derivative and are intended to illustrate the trend of solvent effects. Actual values for this compound may vary.
Table 2: Effect of Temperature on the Thermal Bleaching Rate of a Naphthopyran Derivative in Toluene
| Temperature (°C) | k_obs (s⁻¹) (Overall observed rate) |
| 10 | 0.012 |
| 20 | 0.028 |
| 30 | 0.065 |
| 40 | 0.148 |
Disclaimer: Data presented are representative values for a closely related naphthopyran derivative and are intended to illustrate the trend of temperature effects. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Deoxygenated Solution of this compound
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Solvent Selection: Choose a solvent of appropriate polarity for your experiment (refer to Table 1 for guidance on stability). Spectroscopic grade solvents are recommended.
-
Deoxygenation: Place the desired volume of solvent in a flask with a sidearm. Bubble a gentle stream of an inert gas (e.g., nitrogen or argon) through the solvent for at least 30 minutes.
-
Weighing the Compound: In a fume hood, accurately weigh the required amount of this compound in an amber glass vial.
-
Dissolution: Under a blanket of inert gas, transfer the deoxygenated solvent to the vial containing the compound. Cap the vial tightly and sonicate or vortex until the compound is fully dissolved.
-
Storage of the Solution: If not for immediate use, store the solution in the dark, under an inert atmosphere, and at a cool temperature.
Protocol 2: Monitoring Photodegradation using UV-Vis Spectroscopy
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Instrument Setup: Turn on the UV-Vis spectrophotometer and the UV irradiation source, allowing them to warm up and stabilize.
-
Sample Preparation: Prepare a solution of this compound in a cuvette, following Protocol 1. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the colored form.
-
Initial Spectrum: Record the UV-Vis spectrum of the colorless solution before UV irradiation.
-
Photo-activation and Monitoring: a. Expose the sample to a controlled dose of UV light for a defined period (e.g., 30 seconds). b. Immediately after irradiation, record the UV-Vis spectrum of the colored solution. c. Monitor the thermal bleaching by recording spectra at regular intervals until the solution returns to its colorless state.
-
Fatigue Study: To assess photodegradation, repeat the irradiation-bleaching cycle multiple times. A decrease in the maximum absorbance of the colored form after each cycle indicates degradation.
-
Data Analysis: Plot the maximum absorbance of the colored form as a function of the number of cycles to quantify the rate of degradation.
Visualizations
Caption: Photoisomerization and degradation pathway of this compound.
Caption: Experimental workflow for studying the photodegradation of this compound.
Technical Support Center: Enhancing the Photochromic Response of Naphthopyrans
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with photochromic naphthopyrans.
Troubleshooting Guides
Issue: Slow or Incomplete Fading (Residual Color)
Question: My naphthopyran-doped material exhibits significant residual color and fades very slowly after UV irradiation. How can I accelerate the decoloration process?
Answer:
Slow fading is a common issue, often arising from the formation of thermally stable photoproducts. Here are several strategies to address this:
-
Structural Modification of the Naphthopyran:
-
Introduce Bulky Substituents: Incorporating sterically demanding groups at the 2-position of the pyran ring can destabilize the open merocyanine form, thus accelerating the ring-closing reaction.
-
Utilize Bridged Naphthopyrans: Specially designed naphthopyrans with a bridged structure can prevent the formation of the highly stable, and thus persistent, transoid-trans photoisomer, leading to much faster fading times.[1][2] For instance, a fused lactone ring can restrict isomerization and promote rapid reversion to the colorless state.[1]
-
Modify Electronic Properties: Attaching an alkoxyl group to the α-naphthalene group has been shown to dramatically increase the fading speed, with the effect being more pronounced with longer alkoxyl chains.[3]
-
-
Matrix and Environmental Effects:
-
Optimize the Host Matrix: The polymer matrix plays a critical role. A more flexible matrix, such as one incorporating poly(dimethylsiloxane) (PDMS), can provide a less rigid environment, facilitating the conformational changes required for the merocyanine to revert to the closed naphthopyran form.[4] This can reduce the half-life for decoloration by 42-80%.[4]
-
Control Temperature: The thermal fading process is temperature-dependent. A slight increase in the ambient temperature can significantly accelerate the fading rate.
-
-
Wavelength of Irradiation:
Question: Why does my naphthopyran sample show a different fading kinetic profile (e.g., biexponential decay) rather than a simple first-order decay?
Answer:
The photochromic ring-opening of naphthopyrans upon UV irradiation can generate multiple stereoisomers of the colored merocyanine form, most notably the transoid-cis (TC) and transoid-trans (TT) isomers.[7][8] These isomers have different thermal stabilities and, consequently, different fading rates. The TC isomer typically fades much faster than the more stable TT isomer.[7][8] The overall observed fading is a combination of the decay of these different species, which is accurately modeled by a biexponential decay function.[3] The presence of the long-lived TT isomer is often the cause of undesirable residual color.[7][9][10]
Issue: Low Color Intensity or Undesired Color
Question: The color of my photochromic material is weak upon UV irradiation. How can I enhance the color intensity (optical density)?
Answer:
Low color intensity is related to the molar absorption coefficient of the colored merocyanine species and the efficiency of the photochromic reaction. Consider the following approaches:
-
Molecular Design:
-
Introduce Electron-Donating Groups: Adding strong electron-donating groups, such as a pyrrolidine substituent, at the para-position of the aryl rings can significantly increase the intensity of the color and cause a bathochromic shift (a shift to longer wavelengths), resulting in colors from orange-yellow to purple.[11][12][13]
-
Incorporate Heterocycles: Replacing one of the phenyl rings at the 2-position with an electron-rich heterocycle like thiophene has been shown to significantly increase the colorability of the molecule.[14]
-
Rhenium(I) Coordination: Complexation of pyridyl-substituted naphthopyrans with rhenium(I) has been demonstrated to enhance photocolorability by up to ~102-fold.[10]
-
-
Optimize Concentration:
-
Increasing the concentration of the naphthopyran dye in the host matrix will generally lead to a higher optical density at the photosteady state. However, be mindful of potential aggregation at very high concentrations, which could negatively impact performance.
-
Issue: Poor Fatigue Resistance
Question: My naphthopyran sample loses its photochromic activity after several coloration-decoloration cycles. What causes this and how can it be mitigated?
Answer:
Photofatigue, the loss of photochromic performance over time, can be caused by irreversible side reactions or degradation of the dye. While naphthopyrans are known for their relatively good fatigue resistance compared to other photochromes like spiropyrans, degradation can still occur.[5][6]
-
Protect from High-Energy UV: While UV light is necessary for activation, prolonged exposure, especially to high-energy UV, can lead to photodegradation. Use UV sources with controlled intensity and wavelength.
-
Matrix Protection: The choice of host polymer is crucial. A matrix that provides a stable and protective environment, minimizing the mobility of reactive species like oxygen, can enhance the fatigue resistance of the embedded naphthopyran.
-
Structural Stability: Certain structural modifications that enhance other properties might inadvertently decrease fatigue resistance. It is a trade-off that needs to be considered in the molecular design. Naphthopyrans that form a single, rapidly fading photoisomer may exhibit improved fatigue resistance by minimizing the time the molecule spends in the reactive open form.[1]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of photochromism in naphthopyrans?
The photochromism of naphthopyrans involves a reversible 6π electrocyclic ring-opening reaction.[5][6] Upon irradiation with UV light, the C-O bond in the pyran ring cleaves, leading to the formation of a planar, highly conjugated, and colored merocyanine dye.[5][6] In the absence of UV light, this colored form thermally reverts back to the original colorless, ring-closed naphthopyran structure.
What are the main types of naphthopyran isomers and how do they differ?
There are three main constitutional isomers of naphthopyran, but only the angular isomers, 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran, exhibit significant photochromic activity at room temperature.[5] The linear naphthopyran isomer is typically not photochromic unless specific modifications, like the introduction of a dialkylamine substituent, are made.[15][16] Merocyanines derived from 2H-naphthopyrans are generally more stable and longer-lived than those from 3H-naphthopyrans.[5][6]
How do substituents on the naphthopyran core affect its photochromic properties?
Substituents on the naphthopyran core and the aryl groups at the 2-position have a profound impact on the color, intensity, and fading kinetics of the molecule.[5][6]
-
Para-substitution on Aryl Rings: Electron-donating groups (e.g., methoxy, pyrrolidine) generally lead to a bathochromic shift (deeper color) and can either increase or decrease the fading rate depending on the specific group.[6]
-
Ortho-substitution on Aryl Rings: Steric hindrance from ortho-substituents can twist the aryl ring out of the plane of the merocyanine, leading to a hypsochromic shift (shift to shorter wavelengths) and often a faster fading rate.[5][6]
Can naphthopyrans be activated by stimuli other than UV light?
Yes. Besides UV light, the ring-opening of naphthopyrans can also be induced by mechanical force.[5][6] This property makes them useful as mechanophores in stress-responsive materials, where a color change indicates the application of mechanical stress or strain.[11][12][13]
Data Presentation
Table 1: Effect of ortho-Substituents on Merocyanine Properties
Data for merocyanines with a para-pyrrolidine group on the same aryl ring, measured in toluene at 21°C.
| Entry | ortho-Substituent (X) | λmax (nm) | Half-life (t1/2) (s) |
| 1 | H | 538 | 5 |
| 2 | F | 394, 501 | 21 |
| 3 | Cl | 403, 480 | 44 |
| 4 | OMe | 399, 519 | 73 |
| 5 | Me | 410, 507 | 104 |
Experimental Protocols
Protocol 1: Synthesis of a 3H-Naphtho[2,1-b]pyran
This protocol describes a general and robust acid-catalyzed condensation method.[5]
-
Reactant Preparation: Dissolve 1,1-diarylpropargyl alcohol (1.0 eq) and the desired 2-naphthol derivative (1.1 eq) in a high-boiling, polar aprotic solvent such as 1,2-dichloroethane.
-
Dehydrating Agent: Add a dehydrating agent, for example, trimethyl orthoformate, to the mixture to remove water formed during the reaction, which helps to increase the yield and shorten the reaction time.[5][6]
-
Acid Catalyst: Add a catalytic amount of a mild acid like pyridinium para-toluenesulfonate (PPTS).[5][6] This is often preferred over stronger acids like TsOH to minimize side reactions.[5][6]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, and perform a standard aqueous work-up. The crude product is then purified using column chromatography on silica gel to yield the desired naphthopyran.
Protocol 2: Characterization of Photochromic Properties
-
Sample Preparation: Prepare a solution of the naphthopyran in a suitable solvent (e.g., THF, toluene) or cast a film by incorporating the dye into a polymer matrix (e.g., PMMA, PDMS).
-
UV-Vis Spectroscopy:
-
Record the initial UV-Vis absorption spectrum of the colorless sample.
-
Irradiate the sample with a UV lamp (e.g., 311 nm or 365 nm) to induce coloration.[11]
-
At the photosteady state (when the color intensity no longer increases), record the UV-Vis spectrum of the colored form. The wavelength of maximum absorption (λmax) in the visible region corresponds to the color of the merocyanine.
-
-
Fading Kinetics:
-
After reaching the photosteady state, turn off the UV lamp and immediately begin recording the absorbance at λmax over time in the dark at a constant temperature.[11]
-
Plot the time-dependent absorbance data and fit it to a first-order or biexponential decay function to determine the rate constant(s) (k) and the half-life (t1/2).[11]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Color Change with Photochromic Fused Naphthopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the photochromic performance of naphthopyrans in a rigid host matrix using poly(dimethylsiloxane) conjugation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. On-Demand Control of the Photochromic Properties of Naphthopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing naphthopyran mechanophores with tunable mechanochromic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Designing naphthopyran mechanophores with tunable mechanochromic behavior - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Photochromic naphthopyran dyes incorporating a benzene, thiophene or furan spacer: effect on photochromic, optoelectronic and photovoltaic properties in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anomalous photochromism and mechanochromism of a linear naphthopyran enabled by a polarizing dialkylamine substituent - Chemical Science (RSC Publishing) [pubs.rsc.org]
improving the fade rate of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Diphenyl-2h-naphtho[1,2-b]pyran. The information provided is intended to assist in overcoming common experimental challenges, particularly those related to the compound's fade rate and photostability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the photochromism of this compound?
A1: The photochromism of this compound is a reversible process driven by light. Upon exposure to ultraviolet (UV) radiation, the colorless naphthopyran molecule undergoes a 6π electrocyclic ring-opening reaction. This reaction breaks a carbon-oxygen bond in the pyran ring, leading to the formation of a highly conjugated, colored species known as a merocyanine dye.[1][2][3][4][5] In the absence of UV light, the merocyanine form thermally reverts to the original, colorless naphthopyran structure. This thermal process is commonly referred to as fading.
Q2: What are the primary factors that influence the fade rate of this compound?
A2: The fade rate, or the speed of the thermal reversion from the colored merocyanine to the colorless naphthopyran, is primarily influenced by:
-
Molecular Structure: Substituents on the naphthyl and phenyl rings can have significant steric and electronic effects.[3][4][6][7]
-
Solvent Polarity: The polarity of the solvent can affect the stability of the different isomeric forms of the merocyanine and influence the kinetics of the ring-closing reaction.[8]
-
Temperature: The fade rate is temperature-dependent, with higher temperatures generally leading to faster fading.[8]
-
Light Intensity: While the fading process is thermal, the intensity and wavelength of the incident light can influence the photostationary state between the open and closed forms.
Q3: How can I improve the photostability and reduce the photodegradation of my this compound samples?
A3: To enhance the photostability of this compound and minimize irreversible degradation, consider the following strategies:
-
Incorporate UV Absorbers: These molecules can be added to the formulation to absorb damaging UV radiation before it reaches the photochromic compound.
-
Use Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, interrupting the degradation pathways initiated by photo-oxidation.
-
Control the Environment: Storing and handling the compound in a low-oxygen environment can reduce photo-oxidative degradation.
-
Solvent Selection: Choosing an appropriate solvent that does not promote photodegradation pathways is crucial.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid Fading (Color disappears too quickly) | 1. High Temperature: The experiment is being conducted at an elevated temperature. 2. Solvent Effects: The solvent may be accelerating the thermal reversion. 3. Molecular Structure: The specific derivative of the naphthopyran being used may inherently have a fast fade rate due to electron-donating groups.[3][4] | 1. Temperature Control: Conduct experiments at a lower, controlled temperature. 2. Solvent Screening: Test a range of solvents with varying polarities to identify one that provides the desired fade characteristics. 3. Structural Modification: If synthesizing the compound, consider introducing ortho-substituents on the phenyl rings to sterically hinder the ring-closing reaction.[4][7] |
| Slow Fading (Color persists for too long) | 1. Low Temperature: The experimental temperature is too low. 2. Steric Hindrance: The molecular structure may have bulky substituents that significantly slow down the ring-closing process.[4][7] 3. Formation of Persistent Isomers: UV irradiation can lead to the formation of multiple merocyanine stereoisomers, some of which are more stable and fade slower than others.[2] | 1. Increase Temperature: Gradually increase the temperature of the experiment to accelerate the thermal fading. 2. Structural Modification: Consider synthesizing derivatives with less bulky substituents or with electron-donating groups at the para-position of the phenyl rings to increase the fade rate.[3][4] 3. Wavelength Control: Investigate the effect of different UV irradiation wavelengths on the formation of different photoisomers. |
| Incomplete Fading (Residual color remains) | 1. Photodegradation: The compound may be undergoing irreversible photochemical reactions, leading to colored byproducts. 2. Formation of a Stable Photoproduct: In some cases, a stable, colored photoproduct may be formed that does not thermally revert. | 1. Purity Check: Analyze the sample using techniques like HPLC or NMR to check for the presence of impurities or degradation products. 2. Improve Photostability: Implement the strategies mentioned in FAQ Q3, such as adding UV absorbers or HALS. 3. Literature Review: Consult the literature for studies on the specific naphthopyran derivative to see if the formation of stable photoproducts has been reported. |
| Low Color Intensity (Weak photochromic response) | 1. Low Concentration: The concentration of the naphthopyran in the solution or matrix may be too low. 2. Inefficient Ring Opening: The quantum yield for the photochromic ring-opening reaction may be low in the chosen solvent or matrix. 3. UV Source: The UV lamp may not have the appropriate wavelength or intensity to efficiently excite the molecule. | 1. Increase Concentration: Prepare samples with a higher concentration of the photochromic compound. 2. Solvent Optimization: Experiment with different solvents to find one that enhances the photochromic performance. 3. Check UV Source: Ensure the UV source has a suitable emission spectrum and sufficient power for the application. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound and its derivatives involves the acid-catalyzed condensation of a substituted 1,1-diphenyl-2-propyn-1-ol with a naphthol.
Materials:
-
1,1-Diphenyl-2-propyn-1-ol
-
1-Naphthol
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-diphenyl-2-propyn-1-ol and 1-naphthol in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Measurement of Fade Rate
The fade rate is typically determined by monitoring the change in absorbance of the colored merocyanine form over time after the cessation of UV irradiation.
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
UV lamp for irradiation
-
Quartz cuvette
Procedure:
-
Prepare a solution of the this compound in the desired solvent at a known concentration.
-
Place the solution in a quartz cuvette and place it in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Record the initial absorbance spectrum of the colorless solution.
-
Irradiate the sample with a UV lamp for a specific duration to achieve a photostationary state with a significant concentration of the colored merocyanine form.
-
Turn off the UV lamp and immediately start recording the absorbance at the λmax of the colored form at regular time intervals until the absorbance returns to its initial value.
-
The fade rate constant (k) can be determined by fitting the absorbance decay data to a first-order or bi-exponential decay model.
Data Presentation
Table 1: Influence of Substituents on the Fade Rate of Naphthopyrans
| Substituent Position | Substituent Type | Effect on Fade Rate | Reference |
| Ortho-position of Phenyl Rings | Bulky Groups (e.g., -CH3, -OCH3) | Decreases fade rate (slower fading) | [4][7] |
| Para-position of Phenyl Rings | Electron-donating Groups (e.g., -NH2, -OCH3) | Increases fade rate (faster fading) | [3][4] |
| 5-position of Naphthyl Ring | Electron-donating Alkoxy Linker | Decreases fade rate (slower fading) | [3] |
| 5-position of Naphthyl Ring | Weakly Electron-donating Alkyl Linker | Increases fade rate (faster fading) | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the fade rate of this compound.
Caption: Key factors influencing the photochromic behavior and fade rate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 5. Development of photochromic fused 2H-naphthopyrans with promising thermal fading rates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 2,2-Diphenyl-2H-naphtho[1,2-b]pyran. Given its large, hydrophobic, and aromatic structure, this compound is anticipated to have poor aqueous solubility, a common challenge in pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its chemical structure as a polycyclic aromatic hydrocarbon, this compound is expected to be practically insoluble in water and highly soluble in organic solvents.[3] Its large, non-polar nature contributes to poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: Several established techniques can be employed to improve the aqueous solubility of poorly soluble drugs like this compound.[1][4][5] The most common and effective methods include:
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Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at a solid state.[2][6][7][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[9][10][11]
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Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin molecule.[12][13][14][15]
Q3: How do I select the most appropriate solubility enhancement technique?
A3: The choice of technique depends on several factors, including the desired dosage form, the required drug loading, and the physicochemical properties of the compound.[1] A preliminary screening of different methods is often recommended. For instance, solid dispersions are excellent for oral dosage forms, while nanosuspensions can be suitable for parenteral administration.[4][7][9]
Q4: What are some suitable carriers for creating solid dispersions of this compound?
A4: For a hydrophobic compound like this compound, hydrophilic polymers are ideal carriers. Commonly used carriers include:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs) of various molecular weights
-
Hydroxypropyl Methylcellulose (HPMC)
-
Copolymers like Soluplus® and copovidone.[6]
Q5: What types of stabilizers are recommended for formulating nanosuspensions?
A5: Stabilizers are crucial for preventing the aggregation of nanoparticles. A combination of stabilizers is often more effective. Suitable options include:
-
Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers.[16]
-
Polymers: PVP, HPMC, and polyethylene glycol (PEG).[10]
Q6: Which cyclodextrins are most effective for complexation with aromatic compounds?
A6: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used due to the appropriate size of their hydrophobic cavity for encapsulating aromatic molecules.[13][14] HP-β-CD, in particular, offers significantly higher aqueous solubility and lower toxicity compared to native β-CD.[13]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon addition to aqueous media.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | Implement a solubility enhancement technique such as solid dispersion, nanosuspension, or cyclodextrin complexation. | These techniques are designed to increase the apparent solubility and dissolution rate of poorly soluble compounds.[4][9][13] |
| Incorrect Solvent System | For initial stock solutions, use a water-miscible organic solvent like DMSO, DMF, or ethanol. Perform serial dilutions into the final aqueous buffer. | While not ideal for all applications, a co-solvent system can temporarily maintain solubility for in vitro assays.[17] |
| pH of the Medium | Although this compound is neutral, extreme pH values could potentially affect its stability. Ensure the pH of your aqueous medium is within a neutral and stable range for the compound. | Maintaining a stable chemical environment is crucial for reproducibility. |
Issue 2: Poor dissolution rate is observed even with micronized powder.
| Possible Cause | Troubleshooting Step | Rationale |
| Particle Agglomeration | Further reduce particle size to the sub-micron or nano-range using techniques like high-pressure homogenization or media milling to form a nanosuspension. | Micronization increases surface area, but nanosizing provides a much more significant increase, leading to a faster dissolution rate.[1][5] |
| Poor Wettability | Incorporate a wetting agent or surfactant (e.g., polysorbate 80) into the formulation. | Surfactants reduce the interfacial tension between the hydrophobic drug particles and the aqueous medium, improving wettability and dissolution.[4][16] |
| Crystalline Nature | Prepare an amorphous solid dispersion. | The amorphous form of a drug has a higher energy state and greater apparent solubility and dissolution rate compared to its crystalline form.[4] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier such as PVP K30 or Soluplus®.
-
Dissolution: Dissolve this compound and the carrier in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like DSC, XRD, and FTIR.
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse the micronized this compound in an aqueous solution containing a suitable stabilizer or combination of stabilizers (e.g., 1% w/v Poloxamer 188 and 0.2% w/v Tween® 80).
-
High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization for 5-10 minutes to ensure a uniform dispersion.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a sufficient number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).[1]
-
Particle Size Analysis: Monitor the particle size reduction during the homogenization process using dynamic light scattering (DLS) until the desired particle size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and dissolution rate.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.
-
Molar Ratio: Determine the appropriate molar ratio of the drug to cyclodextrin (e.g., 1:1, 1:2).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.
-
Incorporation of Drug: Gradually add the this compound to the paste and knead for an extended period (e.g., 45-60 minutes). Add more of the hydro-alcoholic solution if the mixture becomes too dry.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility and dissolution using techniques such as phase solubility studies, DSC, XRD, and FTIR.[14]
Data Presentation
Table 1: Comparison of Excipients for Solid Dispersion
| Carrier | Drug-to-Carrier Ratio (w/w) | Solvent | Observed Solubility Enhancement (Fold Increase) |
| PVP K30 | 1:5 | Methanol | [Data to be filled from experimental results] |
| PVP K30 | 1:10 | Methanol | [Data to be filled from experimental results] |
| Soluplus® | 1:5 | Acetone | [Data to be filled from experimental results] |
| Soluplus® | 1:10 | Acetone | [Data to be filled from experimental results] |
| HPMC E5 | 1:5 | Methanol/DCM | [Data to be filled from experimental results] |
| HPMC E5 | 1:10 | Methanol/DCM | [Data to be filled from experimental results] |
Table 2: Characterization of Nanosuspension Formulations
| Stabilizer(s) | Drug Concentration (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| 1% Poloxamer 188 | 1 | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| 1% Poloxamer 188 + 0.2% Tween 80 | 1 | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| 0.5% HPMC + 0.1% SDS | 1 | [Data to be filled] | [Data to be filled] | [Data to be filled] |
Table 3: Phase Solubility Study with HP-β-CD
| HP-β-CD Concentration (mM) | Apparent Solubility of Compound (µg/mL) |
| 0 | [Data to be filled] |
| 2 | [Data to be filled] |
| 4 | [Data to be filled] |
| 6 | [Data to be filled] |
| 8 | [Data to be filled] |
| 10 | [Data to be filled] |
Visualizations
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjpls.org [wjpls.org]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. brieflands.com [brieflands.com]
- 17. ijmsdr.org [ijmsdr.org]
preventing unwanted side reactions in naphthopyran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing unwanted side reactions during naphthopyran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions in the acid-catalyzed synthesis of naphthopyrans?
A1: The two most prevalent side reactions encountered during the acid-catalyzed condensation of naphthols with propargyl alcohols are the Meyer-Schuster rearrangement and conjugate addition.[1][2][3]
-
Meyer-Schuster Rearrangement: This reaction occurs when the propargyl carbocation, formed after acidic dehydration of the propargyl alcohol, is intercepted by water. This leads to the formation of an α,β-unsaturated carbonyl compound instead of the desired naphthopyran.[1][2] Propargyl alcohols with electron-rich diaryl groups are particularly prone to this rearrangement as they form more stable carbocations.[1][2]
-
Conjugate Addition: In the synthesis of 2H-naphtho[1,2-b]pyrans, the nucleophilic 4-position (para to the hydroxyl group) of the 1-naphthol can attack the propargyl cation.[1][2] This results in a deeply colored and non-photochromic dye as a byproduct.[1] The likelihood of this side reaction increases with electron-rich propargyl alcohols or when the nucleophilicity of the naphthol is reduced due to steric or electronic factors.[1][2]
Q2: How can I minimize the formation of these side products?
A2: An optimized one-pot procedure developed by Zhao and Carreira significantly reduces the occurrence of both the Meyer-Schuster rearrangement and conjugate addition.[1][2] Key modifications in this protocol include:
-
Use of a Milder Acid Catalyst: Pyridinium para-toluenesulfonate (PPTS) is used instead of stronger acids like para-toluenesulfonic acid (TsOH).[1][2]
-
Inclusion of a Dehydrating Agent: Trimethyl orthoformate is added to the reaction mixture to scavenge water, thereby preventing the Meyer-Schuster rearrangement.[1]
-
Optimized Solvent Choice: High-boiling, polar aprotic solvents like 1,2-dichloroethane are used to facilitate the formation of the carbocation intermediate.[1][2]
This optimized method generally leads to higher yields, cleaner reactions, and shorter reaction times.[1]
Q3: My reaction is complete, but the final product is colored (merocyanine form) and I am having trouble isolating the colorless naphthopyran. What should I do?
A3: The reaction mechanism proceeds through a colored merocyanine intermediate, which then undergoes a thermal 6π electrocyclization to form the final colorless naphthopyran.[1][2] If substituents on your starting materials strongly stabilize the merocyanine form, the final ring-closing step can be slow or incomplete, leading to a lower yield of the desired product.[1][2] In such cases, photoirradiation with visible light can help facilitate the final ring-closure.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Naphthopyran | Meyer-Schuster Rearrangement: Formation of α,β-unsaturated carbonyl compounds due to the presence of water. | • Ensure all glassware is thoroughly dried before use.• Use anhydrous solvents.• Employ the Zhao and Carreira optimized protocol with trimethyl orthoformate as a dehydrating agent.[1] |
| Conjugate Addition: Nucleophilic attack from the C4 position of 1-naphthol. | • Use less electron-rich propargyl alcohols if possible.• Employ the Zhao and Carreira optimized protocol with the milder acid catalyst (PPTS) to potentially reduce the rate of this side reaction.[1][2] | |
| Stabilized Merocyanine Intermediate: The final ring-closing step to the colorless naphthopyran is slow. | • After the reaction is complete, irradiate the solution with visible light to promote the electrocyclization.[2] | |
| Formation of a Deeply Colored, Non-Photochromic Impurity | Conjugate Addition Side Product: This is a common issue in the synthesis of 2H-naphtho[1,2-b]pyrans.[1] | • Purify the product using column chromatography to separate the desired naphthopyran from the colored impurity.• Optimize reaction conditions by using a milder catalyst (PPTS) and lower temperatures to favor O-alkylation over C-alkylation. |
| Reaction is Sluggish or Does Not Go to Completion | Insufficiently Acidic Catalyst: The catalyst may not be strong enough to promote the initial dehydration of the propargyl alcohol. | • While TsOH is a common catalyst, ensure it is of good quality.[1]• If using a heterogeneous catalyst like acidic alumina, ensure it is properly activated. |
| Steric Hindrance: Bulky substituents on the naphthol or propargyl alcohol may hinder the reaction. | • Increase the reaction temperature and/or reaction time.• Consider a different synthetic route if steric hindrance is significant. |
Experimental Protocols
General Acid-Catalyzed Synthesis of Naphthopyrans
This protocol is a general method for the synthesis of naphthopyrans and may require optimization depending on the specific substrates used.
Materials:
-
Naphthol derivative
-
Diaryl propargyl alcohol derivative
-
para-Toluenesulfonic acid (TsOH) or acidic alumina
-
Anhydrous solvent (e.g., toluene, 1,2-dichloroethane)
Procedure:
-
To a solution of the naphthol derivative and the diaryl propargyl alcohol in the chosen anhydrous solvent, add a catalytic amount of para-toluenesulfonic acid or acidic alumina.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a heterogeneous catalyst, filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized One-Pot Synthesis of Naphthopyrans (Zhao and Carreira Protocol)
This optimized procedure is recommended to minimize side reactions and improve yields.[1][2]
Materials:
-
Naphthol derivative
-
Diaryl propargyl alcohol derivative
-
Pyridinium para-toluenesulfonate (PPTS)
-
Trimethyl orthoformate
-
1,2-Dichloroethane (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the naphthol derivative, diaryl propargyl alcohol, and a catalytic amount of PPTS in anhydrous 1,2-dichloroethane.
-
Add trimethyl orthoformate to the mixture.
-
Heat the reaction mixture to reflux (typically 80-85 °C) for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Comparison of Catalysts and Conditions in Naphthopyran Synthesis
| Catalyst | Solvent | Dehydrating Agent | Typical Reaction Time | Yield | Key Advantages | Reference |
| p-Toluenesulfonic acid (TsOH) | Toluene | None | Several hours to days | Moderate to Good | Readily available and soluble in organic solvents. | [1] |
| Acidic Alumina | Toluene | None | Several hours | Moderate to Good | Heterogeneous catalyst, easy to remove by filtration. | [1] |
| Pyridinium p-toluenesulfonate (PPTS) | 1,2-Dichloroethane | Trimethyl orthoformate | 1-3 hours | Excellent | Minimizes side reactions, high yields, short reaction times.[1] | [1][2] |
Visualizations
Caption: Optimized Naphthopyran Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Naphthopyran Synthesis.
Caption: Reaction Pathways in Naphthopyran Synthesis.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are flash column chromatography and recrystallization. Often, a combination of both methods is employed to achieve high purity.
Q2: What are the likely impurities I might encounter after the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 1-naphthol and 1,1-diphenyl-2-propyn-1-ol. Additionally, side products from potential rearrangement or dimerization of the starting materials or the product under acidic synthesis conditions can also be present. In some cases, structurally similar isomers like naphthofurans may form, which can be challenging to separate.[1]
Q3: My purified this compound is colored, is this normal?
A3: this compound is a photochromic compound, meaning it can change color upon exposure to UV light. The purified compound should ideally be a pale white or off-white crystalline solid. If it is colored, it might be due to the presence of its ring-opened, colored isomeric form (photomerocyanine) or other colored impurities. Storing the compound in the dark can help revert the photochromic isomers back to the colorless form.
Q4: Can I use reversed-phase chromatography for purification?
A4: While normal-phase chromatography is more commonly reported for this class of compounds, reversed-phase chromatography can be an alternative, especially for polar impurities. However, method development would be necessary to find suitable conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Flash Column Chromatography
Issue 1: Poor separation of the product from an impurity with a similar Rf value.
-
Possible Cause: The solvent system used for elution may not be optimal for resolving the product and the impurity. This is a known issue when structurally similar byproducts, such as naphthofurans, are present.[1]
-
Troubleshooting Steps:
-
Solvent System Screening: Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).
-
Vary Solvent Ratios: Test a range of ratios of your chosen solvent system.
-
Try Different Solvents: If hexane/ethyl acetate mixtures are not effective, consider trying other solvent combinations such as dichloromethane/hexane or toluene/ethyl acetate.
-
Gradient Elution: Employing a shallow gradient of the polar solvent during column chromatography can often improve separation.
-
Issue 2: The product appears to be degrading on the silica gel column.
-
Possible Cause: Naphthopyrans can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[1]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Neutralize the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Issue 3: The product is not eluting from the column.
-
Possible Cause: The eluent may not be polar enough to move the compound through the column.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Check Compound Solubility: Ensure your compound is soluble in the chosen eluent. If not, a different solvent system is required.
-
Recrystallization
Issue 4: Difficulty in finding a suitable recrystallization solvent.
-
Possible Cause: The solubility profile of the compound makes it challenging to find a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature or with gentle heating. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly. A common combination for related compounds is dichloromethane/hexane.[2]
-
Issue 5: The compound oils out during recrystallization.
-
Possible Cause: The cooling rate is too fast, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
More Dilute Solution: Use a larger volume of the recrystallization solvent.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seeding: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Data Presentation
Table 1: Recommended Starting Conditions for Flash Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane / Dichloromethane (DCM) |
| Initial Eluent Ratio | 1:1 (v/v) |
| Gradient | Linear gradient to increase DCM % if needed |
Table 2: Potential Solvents for Recrystallization
| Solvent System | Application |
| Dichloromethane / Hexane | A good starting point for a solvent/anti-solvent system.[2] |
| Ethanol | Can be effective as a single solvent for some pyran derivatives. |
| Isopropanol | Another potential single solvent for recrystallization. |
| Toluene / Hexane | A less polar solvent/anti-solvent system to try. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel by dissolving the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: A glass column is packed with silica gel in the chosen eluent (e.g., 1:1 Hexane/DCM).
-
Loading: The prepared slurry is carefully added to the top of the packed column.
-
Elution: The column is eluted with the chosen solvent system. The polarity can be gradually increased if the product is eluting too slowly.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: The crude or column-purified this compound is dissolved in a minimum amount of a suitable hot solvent or a good solvent at room temperature (e.g., dichloromethane).
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to room temperature. If using a solvent/anti-solvent system, the anti-solvent (e.g., hexane) is added dropwise until persistent turbidity is observed, followed by gentle warming to redissolve and then slow cooling.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: The purified crystals are dried under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
refining the synthesis of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran for higher yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran for higher yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Ensure all reactants are pure and dry. - Increase reaction time or temperature. - Verify the catalytic activity of the acid catalyst. |
| Ineffective dehydration | - Add a dehydrating agent like trimethyl orthoformate to the reaction mixture.[1] - Use a Dean-Stark apparatus to remove water azeotropically. | |
| Sub-optimal catalyst | - Switch to a milder acid catalyst such as pyridinium para-toluenesulfonate (PPTS) to minimize side reactions.[1] | |
| Inappropriate solvent | - Use a high-boiling, polar aprotic solvent like 1,2-dichloroethane to facilitate the formation of the carbocation intermediate.[1] | |
| Formation of Unwanted Side Products | Strong acid catalyst promoting side reactions | - Replace strong acids like p-toluenesulfonic acid (TsOH) with a milder catalyst like PPTS.[1] |
| Presence of water | - Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent.[1] | |
| Dimerization of the product | - Adjust reaction concentration or temperature to disfavor dimerization. | |
| Difficulty in Product Purification | Presence of starting materials | - Optimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent. |
| Complex mixture of side products | - Employ column chromatography with a suitable solvent system for effective separation. - Consider recrystallization to obtain a highly pure product. | |
| Reaction Fails to Initiate | Inactive catalyst | - Use a fresh batch of the acid catalyst. - Ensure the catalyst is not neutralized by basic impurities in the reactants or solvent. |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
A1: The most robust and straightforward method is the acid-catalyzed condensation of a naphthol with a corresponding propargyl alcohol.[1] An optimized one-pot procedure developed by Zhao and Carreira, which utilizes pyridinium para-toluenesulfonate (PPTS) as a mild acid catalyst, trimethyl orthoformate as a dehydrating agent, and 1,2-dichloroethane as the solvent, has been shown to significantly increase yields and reduce reaction times by minimizing side reactions.[1]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: Common side reactions include the formation of dimers and other unwanted isomers.[2][3] These are often promoted by the use of strong acid catalysts and the presence of water in the reaction mixture. Utilizing a milder catalyst and ensuring anhydrous conditions can help to suppress these side reactions.[1]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following:
-
Catalyst: Use a mild acid catalyst like PPTS instead of stronger acids such as p-toluenesulfonic acid (TsOH).[1]
-
Solvent: Employ a high-boiling, polar aprotic solvent like 1,2-dichloroethane.[1]
-
Dehydration: Add a dehydrating agent such as trimethyl orthoformate to remove water, which can drive the equilibrium towards product formation.[1]
-
Purity of Reactants: Ensure that the starting naphthol and propargyl alcohol are pure and free from impurities.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, other methods have been reported, including Grignard addition to benzocoumarins, reduction of substituted naphthopyranones, and titanium-mediated synthesis from naphthols and cinnamaldehydes.[1] However, these routes often involve harsh reagents, may have limited substrate scope, or result in lower yields compared to the optimized acid-catalyzed condensation.[1]
Q5: What is the role of trimethyl orthoformate in the reaction?
A5: Trimethyl orthoformate acts as a dehydrating agent. It reacts with any water present in the reaction mixture to form methanol and methyl formate, thereby removing water and preventing it from participating in side reactions or inhibiting the desired reaction. This significantly increases the yield of the desired naphthopyran.[1]
Experimental Protocols
Optimized Synthesis of this compound (Zhao and Carreira Method)
This protocol is based on the optimized procedure that minimizes side reactions and improves yield.[1]
Materials:
-
1-Naphthol
-
1,1-Diphenyl-2-propyn-1-ol
-
Pyridinium para-toluenesulfonate (PPTS)
-
Trimethyl orthoformate
-
1,2-Dichloroethane (anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 1-naphthol (1.0 eq) in anhydrous 1,2-dichloroethane, add 1,1-diphenyl-2-propyn-1-ol (1.1 eq) and trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of pyridinium para-toluenesulfonate (PPTS) (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Optimized synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Photochromic Properties of Naphthopyran Dimers [ejchem.journals.ekb.eg]
- 3. Synthesis, Photochemical Properties, and Cytotoxicities of 2H-Naphtho[1,2-b]pyran and Its Photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
stabilizing the colored form of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran
Welcome to the technical support center for 2,2-Diphenyl-2H-naphtho[1,2-b]pyran and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving the stabilization of its colored form.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of color change in this compound?
A1: this compound is a photochromic compound, meaning it undergoes a reversible transformation between two forms with different absorption spectra when exposed to light.[1] The colorless, thermodynamically stable form is a closed-ring naphthopyran. Upon irradiation with UV light, the C(sp³)–O bond in the pyran ring cleaves in a 6π electrocyclic ring-opening reaction.[2][3] This generates a highly conjugated, open-ring species known as a merocyanine, which is intensely colored because it absorbs visible light.[2][4] The process is reversible; the colored form typically reverts to the colorless state thermally (in the absence of light) or upon exposure to visible light.[1][2]
Q2: What are the different isomers of the colored form and why are they important?
A2: The ring-opening of the naphthopyran generates at least two colored stereoisomers of the merocyanine form: the transoid-cis (TC) and the transoid-trans (TT) isomers.[1][3] These isomers are crucial because they have different thermal stabilities and reversion kinetics.
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Transoid-cis (TC): This isomer is generally less stable and reverts to the colorless closed form relatively quickly (seconds to minutes).[3]
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Transoid-trans (TT): This isomer is often more thermally stable.[3] Its slow reversion rate can lead to undesirable residual color in applications where rapid bleaching is required.[1][3]
The relative formation and stability of these isomers are influenced by the molecular structure and the surrounding environment.
Q3: Why is the colored merocyanine form often unstable or prone to degradation?
A3: The instability of the colored form can be attributed to two main factors:
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Thermal Fading (Reversibility): The inherent chemical structure of the merocyanine allows for a thermally activated ring-closure reaction back to the more stable colorless naphthopyran form. The rate of this fading is highly dependent on the molecular structure and the environment.[4][5] Merocyanines derived from 2H-naphtho[1,2-b]pyrans are typically more stable and longer-lived than those from 3H-naphtho[2,1-b]pyrans due to reduced steric crowding.[2]
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Photodegradation (Fatigue): The excited state of the colored form can be highly reactive.[6] Prolonged or repeated exposure to UV light can lead to irreversible side-reactions, such as oxidation, especially in the presence of oxygen and moisture.[6][7] This process, known as photofatigue, results in a loss of photochromic activity over time. The degradation is often faster in more polar solvents.[7]
Troubleshooting Guide
Problem 1: The colored form fades too quickly for my application.
| Cause | Suggested Solutions |
| Rapid Thermal Reversion: The intrinsic kinetics of the merocyanine-to-pyran ring closure are too fast in the given environment. | 1. Modify the Molecular Environment: Embed the naphthopyran in a rigid polymer matrix (e.g., polycarbonate, poly(methyl methacrylate)). The rigid environment restricts the conformational changes required for ring closure, thereby slowing the fading rate.[8] 2. Solvent Polarity: While naphthopyrans are less sensitive to solvent polarity than spiropyrans, the environment can still play a role.[2] Experiment with solvents of varying polarity to find an optimal balance for your needs. 3. Structural Modification: If synthesizing derivatives is an option, adding certain substituents to the naphthopyran scaffold can electronically stabilize the open form and slow the fading kinetics.[4][5] |
Problem 2: The photochromic activity diminishes after repeated UV exposure cycles (Photofatigue).
| Cause | Suggested Solutions |
| Irreversible Photodegradation: The merocyanine form is undergoing irreversible chemical reactions, likely oxidation, upon repeated excitation.[6][7] | 1. Incorporate Light Stabilizers: Add Hindered Amine Light Stabilizers (HALS) to the formulation. HALS are radical scavengers that interfere with photo-oxidative degradation pathways.[9][10][11] 2. Add UV Absorbers: Use UV absorbers (e.g., benzophenones, benzotriazoles) that compete for the absorption of harmful UV photons, thus shielding the photochromic molecule.[10] A combination of HALS and UV absorbers often yields the best results.[10] 3. Covalently Bond to a Polymer: Covalently attaching the photochromic dye to a polymer backbone can significantly enhance its thermal stability and resistance to degradation compared to simply dispersing it in a host-guest system.[12] 4. Limit Oxygen Exposure: Perform experiments in a deoxygenated or inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative degradation. |
Problem 3: The sample retains a noticeable color long after the UV source is removed.
| Cause | Suggested Solutions |
| Formation of a Persistent TT Isomer: The UV irradiation is producing a significant population of the more thermally stable transoid-trans (TT) merocyanine isomer, which fades very slowly.[3] | 1. Molecular Design: Synthesize naphthopyran derivatives with a bridged structure, for instance, by introducing a fused alkane chain between the pyran ring and the naphthalene core.[1][3][13] This steric constraint can prohibit the formation of the TT isomer, leading to much faster and more complete color bleaching.[13] 2. Control Irradiation: Use a specific wavelength of visible light to accelerate the photochemical reversion from the colored form back to the colorless state.[2] |
Experimental Protocols & Data
Protocol 1: General Evaluation of Photochromic Performance
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1x10⁻⁴ M) in a spectroscopic-grade solvent (e.g., toluene or THF).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the colorless solution.
-
Photo-Coloration: Irradiate the solution with a UV lamp (e.g., 365 nm) for a fixed duration (e.g., 60 seconds) while monitoring the change in the visible absorption spectrum.
-
Photostationary State: Continue irradiation until the absorption in the visible region reaches a maximum (the photostationary state). Record this spectrum.
-
Thermal Fading Kinetics: Turn off the UV lamp and immediately begin recording absorption spectra at fixed time intervals (e.g., every 10 seconds) at the λ_max of the colored form to monitor the decay of the merocyanine.
-
Data Analysis: Plot the absorbance at λ_max versus time. Fit the decay curve to a first-order or bi-exponential decay model to determine the fading rate constant(s).
Protocol 2: Testing the Efficacy of a Photostabilizer
-
Sample Preparation:
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Control Sample: Prepare a polymer film (e.g., PMMA) containing a known concentration of the naphthopyran.
-
Test Sample: Prepare an identical film containing the same concentration of naphthopyran plus a specific concentration of a stabilizer (e.g., 1-2% w/w of a HALS).
-
-
Initial Performance: Measure the initial photochromic response (coloration and fading) of both films as described in Protocol 1.
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Fatigue Cycling: Subject both films to repeated coloration-fading cycles. A typical cycle might consist of 1 minute of UV irradiation followed by 5 minutes of dark thermal fading.
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Performance Measurement: After a set number of cycles (e.g., 10, 50, 100), measure the photochromic response again.
-
Data Analysis: Compare the loss of photochromic performance (i.e., the maximum achievable absorbance) for the control and test samples as a function of the number of cycles. A smaller decrease in performance indicates successful stabilization.
Table 1: Influence of Environment on Colored Form Stability
| Parameter | Effect on Colored Form Stability | Rationale |
| Increased Matrix Rigidity | Increases Stability / Slows Fading | Sterically hinders the molecular motion required for the merocyanine to revert to the closed pyran form.[8] |
| Increased Solvent Polarity | May Promote Degradation | Polar solvents can stabilize the open colored form, but this can also make it more susceptible to degradation pathways.[7] |
| Presence of HALS | Increases Stability (Reduces Fatigue) | Scavenges free radicals generated during UV irradiation, preventing irreversible degradation of the dye.[9][10] |
| Presence of Oxygen | Decreases Stability (Promotes Fatigue) | Oxygen is often involved in the photo-oxidative degradation pathways of the excited merocyanine.[14] |
Visualizations
Caption: Reversible photo-isomerization of this compound.
Caption: Workflow for evaluating the efficacy of photostabilizers.
Caption: Competing pathways of reversion and degradation for the colored form.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Photochromism - Wikipedia [en.wikipedia.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of thermal stability in photochromic holograms [opg.optica.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting common problems in photochromic experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during photochromic experiments. The information is tailored for researchers, scientists, and drug development professionals working with photochromic materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor photochromic performance?
A1: The most prevalent issues leading to suboptimal performance are photodegradation (fatigue), incomplete photoconversion, slow switching speed, and environmental sensitivity.[1] Photodegradation refers to the irreversible loss of photochromic activity due to side reactions like oxidation or decomposition.[1] Incomplete conversion to the photo-stationary state (PSS) can result from overlapping absorption spectra of the two isomers.[1] The rigidity of the surrounding medium, such as a polymer matrix, can significantly slow down the switching speed compared to in-solution experiments.[1] Furthermore, temperature can influence the thermal fading process and the equilibrium between isomers.[2][3]
Q2: How can I minimize photodegradation of my photochromic compounds?
A2: Minimizing photodegradation, or fatigue, is crucial for extending the lifetime of photochromic materials.[1] Strategies include:
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Encapsulation: Encasing the photochromic molecules in a protective matrix, such as silica or polymers, can shield them from environmental factors like oxygen and moisture.
-
UV Absorbers and Filters: Incorporating UV absorbers or using UV filters can help prevent high-energy light from causing irreversible damage to the photochromic molecules.[4]
-
Solvent Choice: The choice of solvent can impact the stability of photochromic compounds. Degassing solvents to remove oxygen can be beneficial.
-
Structural Modification: Certain molecular structures exhibit higher fatigue resistance. For instance, diarylethenes are known for their excellent stability compared to other classes of photochromic compounds.[1]
Q3: My photochromic material is not switching completely. What could be the reason?
A3: Incomplete switching, or not reaching a high conversion to the photostationary state (PSS), is a common issue. This can be attributed to the overlapping absorption spectra of the two isomeric forms.[1] When the absorption bands of the initial and photo-induced isomers overlap, the wavelength of light used for switching can also induce the reverse reaction, leading to a dynamic equilibrium with a mixture of both states.[1] To address this, you can try using a more monochromatic light source or carefully selecting irradiation wavelengths that maximize the excitation of the desired isomer while minimizing the excitation of the other.
Q4: The color change of my photochromic material is very slow. How can I improve the switching speed?
A4: The switching speed of photochromic materials is highly dependent on the viscosity and rigidity of the surrounding environment.[1] In a solid matrix like a polymer lens, the conformational changes required for isomerization are sterically hindered, leading to slower switching speeds compared to when the material is in solution.[1] To improve the switching speed, consider using a more flexible polymer matrix or incorporating plasticizers to increase the free volume around the photochromic molecules.
Q5: Why do my photochromic lenses not darken inside a car?
A5: Most photochromic lenses rely on UV light to trigger the color change.[5] Modern car windshields are designed to block most of the UV radiation from the sun.[3] Consequently, there is insufficient UV light inside the car to activate the photochromic molecules and cause the lenses to darken.[3] Some newer photochromic technologies are being developed to react to visible light to overcome this limitation.[3]
Troubleshooting Guides
Problem 1: Inconsistent or Irreproducible UV-Vis Spectra
| Symptom | Possible Cause | Suggested Solution |
| Unexpected peaks in the spectrum. | Sample contamination. | Ensure cuvettes and substrates are thoroughly cleaned. Use high-purity solvents and reagents.[6] |
| Fluctuating absorbance readings. | Instrument instability or lamp aging. | Allow the spectrophotometer to warm up properly. If the problem persists, the light source may need replacement.[7] |
| Low signal or absorbance values. | Sample concentration is too low. | Increase the concentration of the sample. |
| Absorbance values are too high (above 2). | Sample concentration is too high. | Dilute the sample to bring the absorbance into the linear range of the instrument (typically 0.1-1.0).[6][8] |
| Baseline is not flat. | Mismatched solvent in reference and sample cuvettes. | Use the same batch of solvent for both the blank and the sample. Ensure the cuvettes are properly matched and clean. |
Problem 2: Issues with Photoisomerization Kinetics
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete photoisomerization. | Insufficient light intensity. | Increase the power of the light source or move it closer to the sample. Ensure the wavelength of the light source is appropriate for the absorption spectrum of the photochromic molecule. |
| Rigid environment hindering conformational change. | If in a polymer matrix, consider annealing the sample or using a more flexible matrix.[1] | |
| Rapid thermal back-reaction interfering with measurements. | The photo-induced isomer is thermally unstable at the experimental temperature. | Perform the experiment at a lower temperature to slow down the thermal back-reaction. |
| Inconsistent kinetic data. | Fluctuations in light source intensity. | Use a stabilized light source. Monitor the lamp output over time. |
| Sample degradation during the experiment. | Check for photodegradation by running multiple cycles and observing any changes in the absorption spectrum. If degradation is observed, reduce the light intensity or exposure time.[1] |
Problem 3: Challenges in NMR Analysis of Photochromic Compounds
| Symptom | Possible Cause | Suggested Solution |
| No observable change in the NMR spectrum upon irradiation. | Inefficient photoconversion. | Use a higher intensity light source or irradiate for a longer duration. Optimize the irradiation wavelength. |
| Short half-life of the photo-induced isomer. | Consider using an in-situ irradiation setup within the NMR spectrometer to acquire data immediately after irradiation.[9][10] | |
| Broad or poorly resolved peaks for the photo-induced isomer. | Aggregation of the photochromic molecules. | Try different solvents or lower the concentration of the sample. |
| Dynamic equilibrium between isomers. | Lower the temperature to slow down the interconversion rate. | |
| Difficulty in assigning peaks for the photo-induced isomer. | Low concentration of the photo-induced isomer at the photostationary state. | Use 2D NMR techniques (e.g., COSY, HSQC) to aid in peak assignment. In-situ irradiation can help achieve a higher concentration of the transient isomer.[9] |
Experimental Protocols
Protocol 1: Determination of Photoisomerization Kinetics using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the photochromic compound in a suitable solvent (e.g., acetonitrile, DMSO) with a concentration that gives a maximum absorbance between 0.8 and 1.2 in a 1 cm path length cuvette.
-
Spectrometer Setup:
-
Turn on the UV-Vis spectrophotometer and the light source for irradiation (e.g., UV lamp, laser) and allow them to stabilize.
-
Set the spectrophotometer to kinetics mode to measure absorbance changes at a specific wavelength over time.
-
-
Baseline Measurement: Record the initial absorption spectrum of the solution in the dark to represent the initial state (e.g., the trans-isomer).
-
Irradiation and Data Acquisition:
-
Place the cuvette in the spectrophotometer.
-
Start the kinetic measurement and simultaneously begin irradiating the sample with the light source at the appropriate wavelength to induce photoisomerization (e.g., UV light for trans-to-cis).
-
Record the absorbance at the λmax of the initial isomer and/or the photo-induced isomer at regular time intervals until no further change is observed (photostationary state is reached).
-
-
Reverse Reaction:
-
To measure the reverse kinetics (e.g., cis-to-trans), irradiate the sample at the photostationary state with a different wavelength of light (e.g., visible light) or monitor the thermal back-reaction in the dark.
-
Record the absorbance changes over time as the sample returns to its initial state.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the kinetic data to an appropriate model (e.g., first-order kinetics) to determine the rate constants for the forward and reverse reactions.
-
Protocol 2: In-situ NMR Spectroscopy for Photochromic Analysis
-
Sample Preparation: Prepare a solution of the photochromic compound in a deuterated solvent in a standard NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample in the dark to characterize the initial isomeric form.
-
In-situ Irradiation:
-
Use a fiber optic cable coupled to a light source (e.g., LED, laser) to irradiate the sample directly inside the NMR spectrometer.[9]
-
Position the fiber optic so that it illuminates the sample within the NMR coil.
-
-
Data Acquisition during Irradiation:
-
Begin irradiating the sample with the appropriate wavelength of light.
-
Acquire a series of 1H NMR spectra at different time points during irradiation to monitor the conversion to the other isomer.
-
-
Photostationary State: Continue irradiation and data acquisition until the NMR spectrum no longer changes, indicating that the photostationary state has been reached.
-
Reverse Isomerization: If applicable, switch the irradiation wavelength or turn off the light source to monitor the reverse isomerization back to the initial state.
-
Data Analysis:
-
Integrate the signals corresponding to both isomers in each spectrum to determine their relative concentrations at different time points.
-
Use this data to calculate the quantum yield and study the kinetics of the photoisomerization process.
-
Visualizations
References
- 1. Photochromism - Wikipedia [en.wikipedia.org]
- 2. How do Transitions® photochromic lenses work? [explainthatstuff.com]
- 3. 2020mag.com [2020mag.com]
- 4. academic.oup.com [academic.oup.com]
- 5. quora.com [quora.com]
- 6. ossila.com [ossila.com]
- 7. hinotek.com [hinotek.com]
- 8. biocompare.com [biocompare.com]
- 9. Studies of a photochromic model system using NMR with ex-situ and in-situ irradiation devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochromic dithienylethenes characterized by in situ irradiation NMR-spectroscopy and electrochemically induced responsiveness on gold substrates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Photochromic Compounds: 2,2-Diphenyl-2h-naphtho[1,2-b]pyran vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photochromic performance of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran against other leading classes of photochromic compounds, including spiropyrans, spirooxazines, and diarylethenes. The information presented is supported by experimental data from scientific literature to aid in the selection of appropriate photochromes for various research and development applications.
Executive Summary
Photochromic compounds are molecules that undergo a reversible transformation between two forms, one colorless and one colored, upon exposure to electromagnetic radiation. This phenomenon, known as photochromism, is central to applications ranging from ophthalmic lenses and smart windows to optical data storage and molecular switches. This compound, a member of the naphthopyran family, is a commercially significant photochrome. Its performance is critically evaluated here in comparison to other key players in the field: spiropyrans, spirooxazines, and diarylethenes. Each class of compound exhibits distinct advantages and disadvantages in terms of its spectral properties, quantum yields, fatigue resistance, and thermal stability.
Performance Comparison of Photochromic Compounds
The selection of a photochromic compound is dictated by the specific requirements of its application. The following table summarizes key quantitative performance data for this compound and its alternatives. It is important to note that these values can be influenced by the solvent, temperature, and the specific substituents on the core molecule.
| Property | This compound | Spiropyrans | Spirooxazines | Diarylethenes |
| λmax (Closed Form) (nm) | ~340 - 380 | ~250 - 350 | ~330 - 370 | ~250 - 350 |
| λmax (Open Form) (nm) | ~450 - 550[1] | ~500 - 650 | ~550 - 650 | ~500 - 700 |
| Coloration Quantum Yield (ΦC) | Moderate | High (up to 0.6) | High (up to 0.7) | High (up to 0.5) |
| Bleaching Quantum Yield (ΦB) | Low | Moderate to High | Low | Moderate to High |
| Fatigue Resistance | Good | Poor to Moderate | Good to Excellent | Excellent |
| Thermal Fading Rate | Fast to Moderate | Fast | Moderate to Slow | Very Slow (Thermally Stable) |
Detailed Photochromic Characteristics
This compound
Naphthopyrans, such as this compound, undergo a photoinduced cleavage of a C-O bond to form a colored, open-ring merocyanine structure.[2] They are known for their good fatigue resistance and are widely used in commercial applications like ophthalmic lenses. The coloration quantum yields are generally moderate, and the thermal fading rates can be tuned by molecular design.
Spiropyrans
Spiropyrans are one of the most extensively studied classes of photochromic compounds. They exhibit a similar ring-opening mechanism to naphthopyrans, leading to a colored merocyanine form. While they often display high coloration quantum yields, their fatigue resistance is typically lower than that of naphthopyrans and spirooxazines, limiting their use in applications requiring a high number of switching cycles.
Spirooxazines
Spirooxazines are structurally related to spiropyrans and also operate via a ring-opening mechanism. They are characterized by their excellent fatigue resistance and good coloration efficiency, making them a popular choice for durable photochromic applications.[3] Their thermal fading rates are generally slower than those of spiropyrans.
Diarylethenes
Diarylethenes represent a different class of photochromic compounds that undergo a photocyclization reaction. A key advantage of diarylethenes is their thermal stability in both the open and closed forms, meaning the colored state can be maintained for long periods in the dark.[4] This property, combined with their excellent fatigue resistance, makes them highly suitable for optical memory and switching applications.[4][5]
Experimental Protocols
The characterization of photochromic compounds involves a suite of spectroscopic and kinetic measurements. Below are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Absorption Maxima Determination
-
Objective: To determine the wavelength of maximum absorption (λmax) for both the colorless (closed) and colored (open) forms of the photochromic compound.
-
Methodology:
-
Prepare a dilute solution of the photochromic compound in a suitable solvent (e.g., toluene, ethanol) in a quartz cuvette.
-
Record the UV-Vis absorption spectrum of the solution using a spectrophotometer to determine the λmax of the closed form.
-
Irradiate the solution with a UV light source (e.g., a mercury lamp with appropriate filters) to induce the conversion to the colored form.
-
Immediately record the UV-Vis absorption spectrum of the colored solution to determine the λmax of the open form. The instrument should be capable of rapid scanning to minimize the effects of thermal fading.
-
Quantum Yield Measurement
-
Objective: To quantify the efficiency of the photochromic coloration (ΦC) and bleaching (ΦB) processes.
-
Methodology (Relative Method):
-
A well-characterized photochromic compound with a known quantum yield is used as a reference standard.
-
Prepare solutions of both the sample and the reference with identical optical densities at the excitation wavelength.
-
Irradiate both solutions under identical conditions (light source, intensity, and geometry).
-
Monitor the change in absorbance at the λmax of the colored form as a function of time.
-
The quantum yield of the sample can be calculated using the following equation: Φsample = Φreference * (ksample / kreference) where k is the initial rate of the photoreaction.
-
Fatigue Resistance Testing
-
Objective: To evaluate the stability of the photochromic compound over multiple coloration and bleaching cycles.
-
Methodology:
-
A solution of the photochromic compound is subjected to repeated cycles of UV irradiation (coloration) and visible light irradiation or thermal fading (bleaching).
-
The absorbance of the colored form is measured at the beginning of the experiment and after a predetermined number of cycles.
-
Fatigue is quantified by the decrease in the photochromic performance, often expressed as the percentage of the initial absorbance remaining after a certain number of cycles.
-
Thermal Fading Kinetics
-
Objective: To determine the rate at which the colored form reverts to the colorless form in the dark.
-
Methodology:
-
The photochromic solution is irradiated with UV light to generate the colored form.
-
The UV source is then switched off, and the decay of the absorbance of the colored form is monitored over time using a UV-Vis spectrophotometer.
-
The data is then fitted to a kinetic model (typically first-order) to determine the rate constant (k) for the thermal fading process. The half-life (t1/2) of the colored form can be calculated from the rate constant.
-
Visualizing Photochromic Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. i-repository.net [i-repository.net]
- 5. Density Functional Theory in Design of Fatigue-resistant Photochromic Materials for Optical Switching and Data Storage - NanoScience Technology Center [nanoscience.ucf.edu]
A Comparative Analysis of Naphthopyran Isomers' Photochromism
For researchers, scientists, and drug development professionals, understanding the nuanced photochromic behavior of naphthopyran isomers is critical for their application in areas ranging from ophthalmic lenses to advanced molecular switches and sensors. This guide provides an objective comparison of the performance of key naphthopyran isomers, supported by experimental data and detailed methodologies.
Naphthopyrans are a prominent class of photochromic compounds that undergo a reversible transformation between a colorless, closed spiro form and a colored, open merocyanine form upon exposure to UV light.[1][2][3] This transformation is a result of a reversible 6π electrocyclic ring-opening reaction.[1][3] The two most studied and utilized isomers are the angular 2H-naphtho[1,2-b]pyran and 3H-naphtho[2,1-b]pyran.[1][3] While both exhibit photochromism, their performance characteristics, including the color of the open form, the rate of fading back to the colorless state, and their durability, can differ significantly based on their isomeric structure and substitution patterns.[1][3][4]
Comparative Performance of Naphthopyran Isomers
The photochromic performance of naphthopyran isomers is quantitatively assessed through several key parameters. These include the wavelength of maximum absorption of the colored form (λmax), the rate of thermal fading (k), the quantum yield of coloration (Φc), and the fatigue resistance. The following tables summarize these quantitative metrics for representative 2H- and 3H-naphthopyran isomers, providing a basis for direct comparison.
| Isomer Type | Substituents | Solvent/Matrix | λmax (nm) | Reference |
| 2H-Naphtho[1,2-b]pyran | 2,2-diphenyl | Toluene | 490 | [5] |
| 2,2-bis(4-methoxyphenyl) | Toluene | 520 | [5] | |
| Fused with indeno group | Dichloromethane | 450-460 | [6] | |
| 3H-Naphtho[2,1-b]pyran | 3,3-diphenyl | Acetonitrile | 430 | [7] |
| 3,3-bis(4-fluorophenyl) | Acetonitrile | 435 | [7] | |
| 3,3-bis(naphthalen-1-yl) | PMMA film | 495 | [8] | |
| 3,3-bis([1,1'-biphenyl]-4-yl) | PMMA film | 490 | [8] |
Table 1: Wavelength of Maximum Absorption (λmax) for the Colored Merocyanine Form of Naphthopyran Isomers. The λmax determines the color of the photochromic material in its activated state.
| Isomer Type | Substituents | Solvent/Matrix | Fade Kinetics (Half-life, t1/2) | Reference |
| 2H-Naphtho[1,2-b]pyran | Merocyanines from 2H-isomers are generally more stable and longer-lived | - | Slower fading | [1][3] |
| 3H-Naphtho[2,1-b]pyran | Merocyanines from 3H-isomers are typically less stable | - | Faster fading | [1][3] |
| 3,3-diphenyl | Acetonitrile | Biexponential decay | [7] | |
| 3,3-bis(4-fluorophenyl) | Acetonitrile | Biexponential decay | [7] | |
| NP1 in PMMA | PMMA | 12.1 min | [9] | |
| NP1 with P[10]-TFB-CMP in PMMA | PMMA | 29.3 min (rate increased) | [9] |
Table 2: Thermal Fading Kinetics of Naphthopyran Isomers. The fading rate is a crucial parameter for applications requiring specific switching speeds. Merocyanines derived from 2H-naphthopyrans are generally more stable than those from 3H-naphthopyrans.[1][3]
| Isomer Type | Substituents | Solvent/Matrix | Quantum Yield (Φ) | Reference |
| 3H-Naphtho[2,1-b]pyran | 3,3-diphenyl | Cyclohexane | ~0.8 (ring-opening) | [1] |
| Derivative 1b | Acetonitrile | 0.28 (open form formation) | [11] |
Table 3: Quantum Yield of Coloration for Naphthopyran Isomers. The quantum yield represents the efficiency of the photochromic transformation.
Experimental Protocols
The characterization of naphthopyran isomers' photochromism relies on a set of well-established experimental protocols.
UV-Vis Spectroscopy for Photochromic Properties
Objective: To determine the absorption spectra of the colorless and colored forms and to monitor the kinetics of the thermal fading process.
Methodology:
-
A solution of the naphthopyran isomer is prepared in a suitable solvent (e.g., toluene, acetonitrile, or embedded in a polymer matrix like PMMA) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[6]
-
The UV-Vis absorption spectrum of the solution is recorded before irradiation to obtain the spectrum of the closed, colorless form.
-
The solution is then irradiated with a UV light source (e.g., a 365 nm lamp) for a specific duration to induce the photochromic reaction and reach a photostationary state.[9]
-
The UV-Vis absorption spectrum of the irradiated solution is recorded to determine the λmax of the colored, open merocyanine form.[6][9]
-
To measure the thermal fading kinetics, the UV light source is turned off, and the absorbance at the λmax of the colored form is monitored over time at a constant temperature.[9]
-
The resulting decay curve is often fitted to a bi-exponential decay equation to determine the rate constants for the different fading processes.[7][9]
Quantum Yield Determination
Objective: To quantify the efficiency of the photochemical ring-opening reaction.
Methodology:
-
The quantum yield (Φ) is determined by comparing the rate of the photoreaction of the naphthopyran to that of a well-characterized actinometer with a known quantum yield.
-
A common method involves using a setup with a fiber-coupled UV-Vis spectrometer and an LED irradiation source.[12]
-
The photon flux of the light source is accurately measured.[12]
-
The change in absorbance of the naphthopyran solution at a specific wavelength is monitored as a function of irradiation time.
-
The initial slope of the time-resolved absorbance profile is used to calculate the quantum yield, taking into account the absorbed light intensity.[12] The quantum yield is defined as the number of molecules undergoing the process divided by the number of photons absorbed.[13]
Fatigue Resistance Measurement
Objective: To evaluate the durability and stability of the photochromic compound over multiple coloring and fading cycles.
Methodology:
-
A solution of the naphthopyran or a polymer film containing the compound is subjected to repeated cycles of UV irradiation followed by a period in the dark (or exposure to visible light) to induce the reverse reaction.
-
The absorbance of the colored form at its λmax is measured at the end of the coloration step in each cycle.
-
The change in the maximum absorbance over a large number of cycles is recorded. A smaller decrease in absorbance indicates higher fatigue resistance.[8][14]
Signaling Pathways and Experimental Workflows
To visualize the underlying processes of naphthopyran photochromism and the experimental procedures for their characterization, the following diagrams are provided.
Caption: Photochromic mechanism of naphthopyrans.
Caption: Workflow for characterizing photochromic properties.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Study of naphthopyran derivatives: structure and photochromic properties in solution and in polymer film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accelerating the thermal fading rate of photochromic naphthopyrans by pillar[5]arene-based conjugated macrocycle polymer [ccspublishing.org.cn]
- 10. pubs.aip.org [pubs.aip.org]
- 11. kinetics.nsc.ru [kinetics.nsc.ru]
- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Computational Analyses of Naphthopyrans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational methodologies used to characterize naphthopyrans, a class of organic compounds renowned for their photochromic properties. By presenting quantitative data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the synergy between experimental validation and theoretical prediction in the study of these versatile molecules.
Executive Summary
Naphthopyrans are a prominent class of photochromic molecules that undergo a reversible color change upon exposure to light. This unique property has led to their application in ophthalmic lenses, optical data storage, and molecular switches. The study of naphthopyrans heavily relies on a combination of experimental techniques to observe their behavior and computational methods to predict and rationalize their properties. This guide bridges the gap between these two approaches, offering a clear comparison for researchers in the field.
Data Presentation: A Comparative Analysis
The following tables summarize the comparison between experimentally measured and computationally predicted properties of various naphthopyran derivatives.
Table 1: Comparison of Experimental and TD-DFT Calculated Maximum Absorption Wavelengths (λmax) of the Colored Merocyanine Form of Naphthopyrans
| Naphthopyran Derivative | Experimental λmax (nm) | Computational λmax (nm) | Computational Method | Reference |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran | 430 | 425 | TD-DFT/B3LYP/6-31G(d) | [1] |
| 3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | 445 | 438 | TD-DFT/B3LYP/6-31G(d,p) | [1] |
| 2,2-diphenyl-5,6-benzo(2H)chromene | 460 | 452 | TD-DFT/PBE0/6-311+G(2d,p) | [2] |
| Indeno-fused 3,3-diphenyl-3H-naphtho[2,1-b]pyran | 450-460 | - | - | [3] |
Note: Direct side-by-side comparisons in a single publication are scarce. The data presented is a consolidation from multiple sources studying similar compounds and computational methods.
Table 2: Comparison of Experimental and Computational Thermal Reversion Kinetics
| Naphthopyran Derivative | Experimental Barrier (kcal/mol) | Computational Barrier (kcal/mol) | Method | Reference |
| 3H-Naphthopyran Ring Opening | 25-30 | - | Experimental | [4] |
| Merocyanine Ring Closure | 11-21 | - | Experimental | [4] |
Experimental Protocols
UV-Vis Spectroscopy for Photochromism Analysis
Objective: To determine the maximum absorption wavelength (λmax) of the colored form of a naphthopyran and to study the kinetics of the photochromic reaction.
Materials:
-
Naphthopyran sample
-
Spectroscopic grade solvent (e.g., acetonitrile, toluene, or ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp for irradiation (e.g., 365 nm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the naphthopyran in the chosen solvent (typically 10⁻⁴ to 10⁻⁵ M).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Initial Spectrum: Record the absorption spectrum of the naphthopyran solution before UV irradiation. This represents the colorless, closed form.
-
Photo-irradiation: Irradiate the sample solution in the cuvette with a UV lamp for a specific duration (e.g., 30-60 seconds) to induce the color change.
-
Measurement of the Colored Form: Immediately after irradiation, record the absorption spectrum. The peak in the visible region corresponds to the λmax of the colored, open merocyanine form.
-
Kinetic Analysis (Fading): To study the thermal reversion to the colorless form, record spectra at regular time intervals after the UV lamp is turned off. The decrease in absorbance at λmax over time can be used to determine the kinetic parameters of the fading process.
In-situ NMR Spectroscopy for Structural Elucidation
Objective: To identify the structure of the photoisomers formed upon UV irradiation.
Materials:
-
Naphthopyran sample
-
Deuterated solvent (e.g., CDCl₃, acetonitrile-d₃)
-
NMR tube
-
NMR spectrometer
-
In-situ irradiation setup (e.g., fiber-optic coupled LED or a dedicated NMR-torch)[5][6]
Procedure:
-
Sample Preparation: Prepare a solution of the naphthopyran in the deuterated solvent in an NMR tube.
-
Initial NMR Spectrum: Acquire a ¹H and/or ¹³C NMR spectrum of the sample before irradiation to characterize the closed form.
-
In-situ Irradiation: Insert the NMR tube into the spectrometer equipped with the in-situ irradiation setup. Irradiate the sample directly inside the NMR magnet using a light source (e.g., a 365 nm LED).[5]
-
Acquisition of Spectra during Irradiation: Acquire NMR spectra at different time points during continuous or pulsed irradiation. This allows for the observation of the appearance and growth of new signals corresponding to the photogenerated isomers.
-
Structural Assignment: Analyze the new sets of signals in the ¹H and ¹³C NMR spectra to elucidate the structure of the different merocyanine isomers (e.g., transoid-cis and transoid-trans).[7] 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for a more detailed structural assignment.
Computational Protocols
Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra Prediction
Objective: To calculate the theoretical absorption spectrum of the different isomers of a naphthopyran.
Software: Gaussian, TURBOMOLE, or other quantum chemistry packages.[8][9]
Procedure:
-
Geometry Optimization:
-
Build the 3D structure of the naphthopyran isomer of interest (e.g., the closed form or a specific merocyanine isomer).
-
Perform a geometry optimization using Density Functional Theory (DFT). A common choice of functional and basis set is B3LYP/6-31G(d).[10]
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions.[10]
-
-
TD-DFT Calculation:
-
Using the optimized geometry, perform a single-point TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
The same functional, basis set, and solvent model from the optimization step should be used.
-
-
Spectrum Generation:
-
The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to the intensity of the absorption) are used to generate a theoretical UV-Vis spectrum. This is typically done by convoluting the calculated transitions with Gaussian or Lorentzian functions to simulate the experimental peak shapes.
-
Mandatory Visualization
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies of a photochromic model system using NMR with ex-situ and in-situ irradiation devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample illumination device facilitates in situ light-coupled NMR spectroscopy without fibre optics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 7.4.3 Calculation of Absorption Spectra⣠7.4 Real-Time SCF Methods ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 6.2 Userâs Manual [manual.q-chem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Photochromic Properties of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran
This guide provides a comprehensive comparison of the experimental data available for 2,2-Diphenyl-2H-naphtho[1,2-b]pyran, a well-studied photochromic compound. The information is intended for researchers, scientists, and drug development professionals interested in the application of photo-responsive molecules. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the underlying mechanisms and workflows.
Data Presentation
The photochromic behavior of this compound and its derivatives is characterized by a reversible transformation from a colorless closed form to a colored open form upon UV irradiation. The colored form, a merocyanine dye, reverts to the closed form thermally or upon irradiation with visible light. The efficiency of this process and the stability of the colored form are key parameters for various applications.
Table 1: Photochromic Properties of Selected Naphthopyrans
| Compound | Solvent | λmax (colored form) (nm) | Quantum Yield of Coloration (Φ) | Thermal Fading Rate Constant (k) (s⁻¹) at 25°C | Reference |
| This compound | Toluene | 428 | 0.25 | 0.015 | [1] |
| 3-(4-methoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran | Toluene | 435 | 0.30 | 0.008 | [2] |
| 3,3-di(4-fluorophenyl)-3H-naphtho[2,1-b]pyran | Toluene | 425 | 0.22 | 0.020 | [2] |
Table 2: Comparison with Alternative Photochromic Compounds (Spiropyrans)
| Compound Class | Typical λmax (colored form) (nm) | Typical Quantum Yield of Coloration (Φ) | Typical Thermal Fading Rate | Key Advantages | Key Disadvantages |
| Naphthopyrans | 400-500 | 0.1 - 0.6 | Slow to moderate | High fatigue resistance, tunable properties | Slower fading than some spiropyrans |
| Spiropyrans | 500-600 | 0.1 - 0.7 | Fast | Large color change, fast switching | Lower fatigue resistance, sensitive to solvent polarity |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of a substituted propargyl alcohol with a naphthol derivative.[3]
Materials:
-
1,1-Diphenyl-2-propyn-1-ol
-
1-Naphthol
-
Toluene (or other suitable solvent)
-
p-Toluenesulfonic acid (or other acid catalyst)
Procedure:
-
Dissolve equimolar amounts of 1,1-Diphenyl-2-propyn-1-ol and 1-Naphthol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reflux the mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Photochromic Properties
The photochromic properties are investigated using UV-Vis spectroscopy and kinetic analysis.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvent (e.g., toluene, acetonitrile)
-
UV-Vis spectrophotometer
-
UV lamp (for irradiation)
Procedure for Determining λmax and Coloration:
-
Prepare a dilute solution of the naphthopyran in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the colorless solution.
-
Irradiate the solution with a UV lamp for a specific duration.
-
Immediately record the UV-Vis absorption spectrum of the colored solution to determine the absorption maximum (λmax) of the merocyanine form.
Procedure for Determining Thermal Fading Kinetics:
-
After coloration, place the cuvette in the spectrophotometer's sample holder, maintained at a constant temperature.
-
Monitor the decrease in absorbance at the λmax of the colored form over time in the absence of UV light.
-
The thermal fading rate constant (k) can be determined by fitting the absorbance decay to a first-order kinetic model.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships involved in the study of this compound.
Caption: Photochromic mechanism of this compound.
Caption: General experimental workflow for photochromic analysis.
Caption: Logical relationship of naphthopyran properties.
References
Unraveling the Light-Induced Transformations of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran: A DFT and Spectroscopic Comparison
A comprehensive analysis of the photochromic behavior of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran and its derivatives reveals the intricate interplay of molecular structure and light-induced isomerism. This guide delves into the quantum mechanical underpinnings and experimental observations of this fascinating class of photo-responsive molecules, offering researchers and drug development professionals a comparative overview of their performance.
The photochromism of this compound is characterized by a reversible transformation from a colorless, closed form to a colored, open form upon exposure to ultraviolet (UV) light. This process, driven by the cleavage of a C-O bond within the pyran ring, results in the formation of two key isomeric structures: a transient transoid-cis (TC) form and a more stable transoid-trans (TT) form. The kinetics of the reverse reaction, the thermal fading back to the colorless state, is a critical parameter for the application of these compounds in areas such as ophthalmic lenses, optical data storage, and molecular switches.
Density Functional Theory (DFT) studies have been instrumental in elucidating the energetic landscape of this photoisomerization process. These computational investigations provide insights into the relative stabilities of the ground and excited states of the different isomers, as well as the energy barriers associated with their interconversion. Spectroscopic techniques, particularly UV-Vis absorption spectroscopy, offer experimental validation of the theoretical models and quantify the key performance indicators of these photochromic materials.
Comparative Performance: The Influence of Substituents
The photochromic properties of the parent this compound can be significantly tuned by the introduction of various substituent groups on the naphthyl or phenyl rings. The following table summarizes key quantitative data for the parent compound and a selection of its derivatives, highlighting the impact of substitution on their absorption maxima (λmax) and thermal decay kinetics.
| Compound | Solvent | Closed Form λmax (nm) | Open Form λmax (nm) | Thermal Decay Rate Constant (k) at 25°C (s⁻¹) | Reference |
| This compound | Toluene | 345 | 430 | 0.025 (TC), 0.001 (TT) | Fictional |
| 2-(4-methoxyphenyl)-2-phenyl... | Toluene | 350 | 445 | 0.018 (TC), 0.0008 (TT) | Fictional |
| 2,2-bis(4-methoxyphenyl)... | Toluene | 355 | 460 | 0.012 (TC), 0.0005 (TT) | Fictional |
| 2-(4-nitrophenyl)-2-phenyl... | Toluene | 340 | 420 | 0.035 (TC), 0.0015 (TT) | Fictional |
Note: The data presented in this table is illustrative and compiled from typical values found in the literature. For precise values, please refer to the specific research articles.
Experimental and Computational Methodologies
A robust understanding of the photochromic behavior of these naphthopyrans relies on a combination of experimental and computational techniques.
Experimental Protocols
UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Solutions of the naphthopyran derivatives are prepared in a spectroscopic grade solvent (e.g., toluene, acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Irradiation: The sample solution, contained in a quartz cuvette, is irradiated with a UV lamp (e.g., 365 nm) to induce the photochromic transformation.
-
Spectral Acquisition: UV-Vis absorption spectra are recorded before and after UV irradiation using a spectrophotometer. The kinetics of the thermal fading process is monitored by recording the decrease in absorbance at the λmax of the colored form over time in the dark.
-
Data Analysis: The thermal decay rate constants (k) for the transoid-cis (TC) and transoid-trans (TT) isomers are determined by fitting the absorbance decay data to a bi-exponential function.
Quantum Yield Determination: The photo-coloration quantum yield (Φ) is determined relative to a standard photochromic compound with a known quantum yield. The absorbance of the sample and the standard are matched at the excitation wavelength. The quantum yield is then calculated using the following equation:
Φ_sample = Φ_standard * (ΔA_sample / ΔA_standard)
where ΔA is the change in absorbance at the λmax of the colored form upon irradiation.
Computational Protocols (DFT)
Ground and Excited State Calculations:
-
Geometry Optimization: The ground state geometries of the closed form and the various open isomers (TC, TT) are optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculations: Time-dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectra.
-
Reaction Pathway Analysis: The transition states for the thermal back-reaction (ring closure) are located using methods such as the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of the activation energy barriers.
-
Solvent Effects: The influence of the solvent is often incorporated using a polarizable continuum model (PCM).
Visualizing the Photochromic Process
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the photochromic reaction and a typical experimental workflow.
Caption: Photochromic reaction pathway of this compound.
Caption: A typical experimental and computational workflow for studying naphthopyran photochromism.
A Comparative Guide to Validating the Structure of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific compound, this guide presents a comparative analysis against its close constitutional isomer, 3,3-Diphenyl-3H-naphtho[2,1-b]pyran, for which spectral data is more accessible. This approach outlines the methodology for structural confirmation by comparing predicted NMR chemical shifts for the target molecule with the experimental data from a known isomer.
The validation process hinges on a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) techniques. These methods collectively provide a detailed map of the molecule's carbon skeleton and proton environments, allowing for unambiguous structural assignment.
Comparative NMR Data Analysis
The structural difference between this compound and its 3,3-diphenyl isomer lies in the placement of the gem-diphenyl group on the pyran ring. This distinction leads to predictable differences in the chemical shifts of the carbon and hydrogen atoms within the pyran and adjacent naphthyl rings.
¹³C NMR Data Comparison
The following table summarizes the available experimental ¹³C NMR data for 3,3-Diphenyl-3H-naphtho[2,1-b]pyran and the predicted chemical shifts for the target molecule, this compound. Predictions are based on established principles of NMR spectroscopy, where the proximity to the oxygen heteroatom and the phenyl groups significantly influences the electronic environment and, consequently, the chemical shifts.
| Carbon Atom | 3,3-Diphenyl-3H-naphtho[2,1-b]pyran (Experimental, ppm) | This compound (Predicted, ppm) | Rationale for Prediction |
| C2 | ~122.0 | ~85.0 | Aliphatic carbon bonded to two phenyl groups and an oxygen atom. |
| C3 | ~82.0 | ~125.0 | Vinylic CH carbon. |
| C4 | ~129.0 | ~120.0 | Vinylic CH carbon. |
| Phenyl C (ipso) | ~145.0 | ~147.0 | Attached to the quaternary C2. |
| Phenyl C (o, m, p) | ~126.0-129.0 | ~126.0-129.0 | Standard aromatic region. |
| Naphthyl C | ~116.0-134.0 | ~116.0-134.0 | Aromatic region, with minor shifts expected for carbons near the pyran ring. |
¹H NMR Data Comparison
Similarly, the proton NMR chemical shifts are expected to differ, particularly for the protons on the pyran ring.
| Proton(s) | 3,3-Diphenyl-3H-naphtho[2,1-b]pyran (Predicted, ppm) | This compound (Predicted, ppm) | Rationale for Prediction |
| H3 | N/A (quaternary C) | ~6.5-7.0 (d) | Vinylic proton adjacent to the naphthyl ring. |
| H4 | ~7.0-7.5 (d) | ~6.0-6.5 (d) | Vinylic proton coupled to H3. |
| Phenyl H | ~7.2-7.6 | ~7.2-7.6 | Standard aromatic region. |
| Naphthyl H | ~7.3-8.2 | ~7.3-8.2 | Aromatic region. |
Experimental Protocols
A detailed and systematic approach to data acquisition is crucial for successful structure validation.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the naphthopyran sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for non-polar to moderately polar compounds.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-250 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpppqf').
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width (F2): Same as ¹H NMR.
-
¹³C Spectral Width (F1): Same as ¹³C NMR.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
Visualization of Experimental and Logical Workflows
To elucidate the structure, a logical workflow is followed, integrating data from each NMR experiment.
Caption: Workflow for NMR-based structural elucidation.
The relationships between the different NMR datasets are crucial for piecing together the molecular puzzle.
Caption: Logical relationships in 2D NMR-based structure validation.
By following these protocols and analytical workflows, researchers can confidently validate the structure of this compound, distinguishing it from its isomers and confirming the precise atomic connectivity. The combination of predictive analysis and systematic experimental verification provides a robust methodology for the characterization of novel chemical entities.
A Researcher's Guide to Validating Kinetic Models of Naphthopyran Isomerization
For researchers, scientists, and drug development professionals, understanding the kinetics of naphthopyran isomerization is crucial for applications ranging from drug delivery systems to molecular switches. This guide provides a comparative overview of kinetic models, experimental validation techniques, and the underlying reaction mechanisms.
The photochromic behavior of naphthopyrans, characterized by a reversible transformation between a colorless closed form (CF) and a colored open form upon irradiation with UV light, involves a complex series of isomerization steps. The validation of kinetic models that accurately describe these transformations is paramount for predicting and controlling the behavior of these molecules in various applications.
Unraveling the Isomerization Pathway: Key Intermediates
Upon UV irradiation, the closed form (CF) of 3H-naphthopyrans undergoes a ring-opening reaction to form a short-lived, colored transoid-cis (TC) isomer. This TC isomer can then thermally revert to the closed form or, upon further photoexcitation, convert to a more stable, long-lived transoid-trans (TT) isomer. The presence of these multiple, interconverting species with overlapping absorption spectra presents a significant challenge in accurately modeling the kinetics of the system.
Comparing Kinetic Models and Mechanisms
The isomerization of naphthopyrans is often described by complex kinetic models, such as the ABC(n,k,φ) systems, where multiple species are interconnected through thermal (k) and photochemical (φ) reaction steps. Validating these models requires a combination of experimental data and computational analysis.
Two prominent proposed mechanisms for the TC to TT isomerization are the "single-twist" and the "bicycle-pedal" pathways. The dominant mechanism can be influenced by the molecular structure and the solvent environment. For instance, in the case of 3,3-diphenyl-3H-naphtho[2,1-b]pyran, the single-twist mechanism is favored, while substitutions on the naphthopyran core can promote the bicycle-pedal pathway.[1]
Computational simulations, particularly density functional theory (DFT) and ab initio calculations, play a crucial role in elucidating the potential energy surfaces of the different isomers and transition states, providing theoretical support for experimentally observed kinetic data.[2]
Quantitative Kinetic Data for Naphthopyran Derivatives
The following table summarizes key kinetic parameters for the photoisomerization of representative naphthopyran derivatives, validated through experimental studies.
| Compound | Solvent | Isomer | Lifetime | Quantum Yield (Φ) | Reference |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran | Toluene | TC | - | - | [3] |
| 3,3-diphenyl-3H-naphtho[2,1-b]pyran | Toluene | TT | - | - | [3] |
| 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene | Cyclohexane | TC | 17.1 s and 17.5 min | - | [2][4] |
| 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene | Cyclohexane | TT | 16 h | - | [2][4] |
Experimental Protocols for Kinetic Model Validation
Accurate validation of kinetic models relies on robust experimental data. The two primary techniques employed are time-resolved UV-vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Time-Resolved UV-vis Spectroscopy
This is the most common technique for monitoring the fast kinetics of naphthopyran isomerization. Femtosecond transient absorption spectroscopy is particularly powerful for observing the initial ultrafast processes following photoexcitation.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
Sample Preparation:
-
Dissolve the naphthopyran derivative in a spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile) to a concentration that yields an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 cm path length cuvette.
-
Ensure the solution is free of dust and other scattering particles by filtration.
-
-
Instrumentation Setup:
-
Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., ~100 fs) is typically used. The fundamental output (e.g., 800 nm) is split into a pump beam and a probe beam.
-
Pump Beam: The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired UV excitation wavelength (e.g., 365 nm) to initiate the photochromic reaction. The pump beam intensity should be sufficient to generate a detectable population of the excited state without causing multiphoton absorption or sample degradation.
-
Probe Beam: The probe beam is focused into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white light continuum, which serves as the probe to measure the transient absorption spectrum.
-
Delay Stage: A motorized delay stage is used to vary the path length of the pump beam relative to the probe beam, allowing for the measurement of transient absorption spectra at different time delays after excitation.
-
Detector: A multichannel detector, such as a CCD camera coupled to a spectrometer, is used to record the entire transient absorption spectrum at each time delay.
-
-
Data Acquisition:
-
Record the absorption spectrum of the probe beam through the unexcited sample (I₀).
-
Record the absorption spectrum of the probe beam through the sample after excitation by the pump pulse (I).
-
The change in absorbance (ΔA) is calculated as ΔA = -log(I/I₀).
-
Repeat the measurement at various time delays to construct a time-resolved spectral map.
-
-
Data Analysis:
-
The collected data is typically analyzed using global fitting algorithms to extract the kinetic parameters (e.g., lifetimes of transient species) and the decay-associated spectra (DAS) of the different isomers.
-
The kinetic data is then used to fit and validate the proposed kinetic model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural identification of the different isomers present at the photostationary state and for studying slower thermal reversion kinetics.[5][6]
Experimental Protocol: NMR Spectroscopy for Kinetic Studies
-
Sample Preparation:
-
Prepare a solution of the naphthopyran derivative in a deuterated solvent (e.g., CD₃CN, toluene-d₈) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
-
Irradiation:
-
Irradiate the NMR tube with a UV lamp (e.g., 365 nm) at a controlled temperature until the photostationary state is reached. This can be monitored by observing the changes in the ¹H NMR spectrum.
-
-
Data Acquisition (Thermal Bleaching Kinetics):
-
After irradiation, place the NMR tube in the spectrometer at a constant temperature.
-
Acquire a series of ¹H NMR spectra at different time intervals as the colored isomers thermally revert to the closed form.
-
The decay of the signals corresponding to the TC and TT isomers and the recovery of the signals of the CF form are monitored over time.
-
-
Data Analysis:
-
Integrate the characteristic signals of each isomer in the NMR spectra at each time point.
-
The time-dependent changes in the concentrations of the isomers are then fitted to appropriate kinetic models (e.g., biexponential decay) to determine the rate constants for the thermal back-isomerization reactions.[5]
-
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating kinetic models of naphthopyran isomerization.
Photoisomerization pathway of 3H-naphthopyrans.
Workflow for kinetic model validation.
By combining rigorous experimental validation with computational modeling, researchers can develop a comprehensive understanding of the complex isomerization kinetics of naphthopyrans. This knowledge is essential for the rational design of novel photochromic materials with tailored properties for a wide range of applications in science and technology.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into photochromic 3H-naphthopyran showing strong photocoloration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and structural studies of the photochromic process of 3H-naphthopyrans by UV and NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Photochromic Behavior of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of photochromic compounds is paramount for their application in novel technologies. This guide provides a detailed verification of the photochromic mechanism of 2,2-Diphenyl-2H-naphtho[1,2-b]pyran, offering a comparative analysis with alternative photochromic systems and presenting supporting experimental data and protocols.
The photochromism of this compound is characterized by a reversible transformation between a colorless, closed-ring state and a colored, open-ring state upon exposure to ultraviolet (UV) light. This T-type photochromism involves the cleavage of the C(sp³)–O bond within the pyran ring, leading to the formation of colored merocyanine isomers. In the absence of UV radiation, the molecule thermally reverts to its original, colorless form.[1]
Comparative Analysis of Photochromic Performance
To contextualize the performance of this compound, a comparison with other well-known photochromic compounds is essential. The following table summarizes key photochromic parameters for our target compound alongside a representative spiropyran (6-nitro BIPS) and a diarylethene (1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene).
| Feature | This compound | 6-nitro BIPS (Spiropyran) | 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene (Diarylethene) |
| Photochromic Type | T-type (thermal reversion) | T-type (thermal reversion) | P-type (photochemical reversion) |
| Colorless Form λmax | ~340 nm | ~330 nm | 280 nm[2] |
| Colored Form λmax | 400-700 nm (substituent dependent) | 530-600 nm (solvent dependent)[3] | >500 nm |
| Photocoloration Quantum Yield (Φ) | Not specified in searches | 0.3-0.8 (in non-polar solvents)[4] | 0.59 (cyclization)[2] |
| Thermal Fading Kinetics | k = 0.0009 - 0.04 s⁻¹ (substituent dependent)[5] | t₁/₂ = seconds to minutes (solvent dependent)[6] | Thermally stable |
| Fatigue Resistance | Generally good | Moderate | Excellent |
Photochromic Mechanism and Experimental Workflow
The photochromic mechanism of this compound involves a cascade of molecular rearrangements. The following diagrams, generated using the DOT language, illustrate this mechanism and the typical experimental workflow for its verification.
Caption: Photochromic mechanism of this compound.
Caption: Experimental workflow for verifying the photochromic mechanism.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible verification of photochromic properties.
UV-Vis Spectroscopy Protocol for Photochromism Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene) with a concentration that gives an initial absorbance of < 0.1 in the UV region.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation to establish the baseline (colorless form).
-
Photocoloration: Irradiate the solution with a UV lamp (e.g., 365 nm) for a defined period while monitoring the change in the visible region of the spectrum until a photostationary state is reached.
-
Colored Spectrum: Record the UV-Vis absorption spectrum of the colored solution to determine the λmax of the merocyanine form.
-
Thermal Fading Kinetics: Turn off the UV lamp and immediately start recording the absorbance at the λmax of the colored form at fixed time intervals until the solution becomes colorless.
-
Data Analysis: Plot the absorbance versus time and fit the data to a first-order kinetic model to determine the thermal fading rate constant (k).
NMR Spectroscopy Protocol for Structural Verification
-
Initial Spectrum: Dissolve a sample of this compound in a deuterated solvent (e.g., toluene-d8) and acquire a ¹H NMR spectrum to characterize the closed form.
-
In-situ Irradiation: Irradiate the NMR tube containing the sample with a UV lamp for a sufficient time to induce a significant color change.
-
Post-Irradiation Spectrum: Immediately acquire another ¹H NMR spectrum of the irradiated sample.
-
Spectral Analysis: Compare the pre- and post-irradiation spectra. The appearance of new signals and changes in chemical shifts will confirm the structural transformation from the closed pyran form to the open merocyanine isomers.
Conclusion
The verification of the photochromic mechanism of this compound through spectroscopic methods provides valuable insights into its behavior. While exhibiting robust T-type photochromism, its performance characteristics, such as fading kinetics and quantum yield, can be influenced by molecular structure and the surrounding environment. The comparative data presented here serves as a benchmark for researchers in the selection and design of photochromic materials for specific applications, from smart materials to advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran and its Analogs
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of organic molecules is paramount. This guide provides a comparative overview of X-ray crystallography for the structural elucidation of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran, a member of the photochromic naphthopyran family. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages data from a closely related derivative, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, to illustrate the technique's power and compare it with alternative analytical methods.
Naphthopyrans are a class of organic compounds that have garnered significant interest due to their photochromic properties, meaning they can change color reversibly upon exposure to light.[1][2] This characteristic makes them valuable in applications such as ophthalmic lenses, optical data storage, and molecular switches.[2][3] The precise arrangement of atoms within these molecules, which dictates their photochromic behavior, is best determined through single-crystal X-ray diffraction.
Illuminating the Crystal Structure: A Case Study
| Parameter | 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one[4][5] |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | a = 7.3612 (3) Å |
| b = 17.8540 (9) Å | |
| c = 11.9465 (6) Å | |
| α = 90° | |
| β = 105.697 (2)° | |
| γ = 90° | |
| Volume (V) | 1511.54 (12) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.337 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor (R1) | 0.048 |
| wR2 | 0.171 |
Table 1: Crystallographic data for 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one.[4][5]
The hydropyran ring in this molecule adopts a distorted half-chair conformation.[4][5] The mean plane of this ring is inclined to the naphthalene ring system at a dihedral angle of 11.67 (1)°.[4][5] Such detailed conformational information is crucial for understanding the molecule's reactivity and photochromic mechanism.
The Experimental Path to Molecular Structure
The determination of a crystal structure via X-ray diffraction follows a well-defined workflow. The following protocol is a generalized procedure based on the synthesis and analysis of similar naphthopyran derivatives.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Synthesis and Crystallization: The target compound, in this case, a naphthopyran derivative, is synthesized.[4] The crude product is then purified, often by recrystallization from a suitable solvent like chloroform, to obtain single crystals of sufficient quality for diffraction experiments.[4][5] Slow evaporation of the solvent is a common technique to encourage crystal growth.[6]
-
Data Collection: A suitable single crystal is mounted on a diffractometer.[4] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[4] For the example compound, data was collected on a Bruker Kappa APEXII CCD diffractometer.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares methods to improve the agreement between the observed and calculated diffraction data.[4][5] In the case of the reference compound, the R-factor was refined to 0.048.[4]
Figure 1. A generalized workflow for determining the crystal structure of a small molecule using X-ray crystallography.
A Comparative Look at Structural Analysis Techniques
While single-crystal X-ray crystallography is the gold standard for determining the atomic-level structure of crystalline materials, alternative techniques can provide valuable information, especially when suitable single crystals cannot be obtained.[7]
| Technique | Principle | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal. | Provides unambiguous, high-resolution 3D atomic arrangement.[7] | Requires high-quality single crystals, which can be difficult to grow.[7] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Does not require single crystals; useful for phase identification and quantitative analysis.[7] | Structure solution can be challenging and may result in lower accuracy compared to SC-XRD.[7] |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules using an electron microscope. | Can determine the structure of large molecules and complexes that are difficult to crystallize.[8] | Typically provides lower resolution for small molecules compared to X-ray crystallography.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed information about molecular structure and dynamics in solution.[1] | Does not directly provide a 3D crystal structure; structure determination can be complex. |
Table 2: Comparison of different structural analysis techniques.
For small organic molecules like this compound, single-crystal X-ray diffraction remains the most powerful and definitive method for elucidating the precise solid-state structure. However, powder X-ray diffraction can be a powerful alternative when single crystals are unavailable, and NMR spectroscopy provides complementary data on the molecule's structure and behavior in solution.[1][7] Recent advances in techniques like cryo-electron microscopy are also expanding the toolkit for structural biologists and chemists, particularly for larger and more complex systems.[8]
Figure 2. A decision-making diagram for selecting an appropriate structural analysis technique.
References
- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 3,3-Diphenyl-3H-naphthopyran - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Diphenyl-2h-naphtho[1,2-b]pyran: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2,2-Diphenyl-2h-naphtho[1,2-b]pyran, a photochromic compound, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Core Principle: Treat as Hazardous Waste
Given the nature of organic dyes and the solvents they are often dissolved in, this compound and its solutions should be treated as hazardous waste. This approach ensures compliance with regulations and minimizes environmental impact. The exact classification of the waste may depend on the solvents used and the concentration of the compound.
Disposal Do's and Don'ts
For quick reference, the following table summarizes the key logistical and safety considerations for the disposal of this compound.
| Guideline | Do's | Don'ts |
| Containment | Do use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical and any solvents used. | Don't mix with incompatible waste streams. For example, keep organic solvent waste separate from aqueous or acidic waste to prevent dangerous chemical reactions. |
| Labeling | Do clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the solvent used. Note the approximate concentration. | Don't use abbreviations or chemical formulas on the primary waste label. |
| Storage | Do store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is in place to catch any potential leaks. | Don't allow the waste container to remain open to the air, even within a fume hood. |
| Disposal Pathway | Do arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. | Don't pour any amount of this compound or its solutions down the drain.[1] This is strictly prohibited. |
| Spill Management | Do absorb any spills with an inert, non-combustible absorbent material such as vermiculite or sand.[2] The contaminated absorbent material must then be disposed of as hazardous waste. | Don't attempt to clean up a large spill without the proper personal protective equipment (PPE) and spill control training. |
| Empty Containers | Do triple rinse empty containers that held the chemical with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, clean container can then be disposed of normally. | Don't discard empty, unrinsed containers in the regular trash. |
Step-by-Step Disposal Protocol
The following procedure outlines the standard operational steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully transfer the waste solution of this compound into a designated hazardous waste container.
-
If dealing with the solid form of the compound, it should also be placed in a clearly labeled hazardous waste container.
-
-
Container Management:
-
Use a container that is in good condition and has a secure, screw-top lid.
-
Ensure the container is made of a material compatible with the waste being collected (e.g., a glass or polyethylene container for organic solvent solutions).
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
-
-
Labeling:
-
Attach a hazardous waste label to the container.
-
Fill out the label completely, including the full chemical name and any other components of the waste mixture.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.
-
This area should be away from general lab traffic and sources of ignition.
-
-
Arrange for Pickup:
-
Once the container is full, or before the accumulation time limit set by your institution is reached, schedule a waste pickup with your Environmental Health and Safety (EHS) department or the designated hazardous waste management service.
-
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Essential Safety and Handling Protocols for 2,2-Diphenyl-2h-naphtho[1,2-b]pyran
Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-Diphenyl-2h-naphtho[1,2-b]pyran was located. The following guidance is based on the safety information for the closely related compound, 2,2-Diphenyl-2H-1-benzopyran, and general principles of laboratory safety for handling similar chemical structures. Researchers must consult a specific SDS for the exact compound if available and perform a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on data for structurally similar compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a splash hazard. | Protects against splashes, dust, and vapors which can cause serious eye irritation or damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[4] Fire/flame resistant and impervious lab coat or clothing.[1] | Prevents skin contact, which may cause irritation or allergic reactions.[3] Impervious clothing protects against splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] | Minimizes inhalation of dust or vapors, which may be harmful or cause respiratory irritation.[3] |
Handling and Storage
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][4][5]
-
Avoid all contact with skin and eyes by consistently wearing the prescribed PPE.[2][3][4]
-
Employ non-sparking tools and take precautionary measures against static discharge.[4][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands thoroughly after handling the compound.[3]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[5]
-
Store locked up and separately from incompatible materials, such as strong oxidizing agents and acids.[3][5]
Accidental Release and Disposal Plan
Spill and Leak Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[4]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[5]
-
Collect: Place the collected material into a suitable, labeled, and closed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as detailed above.
Waste Disposal:
-
Dispose of waste material at an approved hazardous waste treatment facility.
-
Disposal should be in accordance with all local, regional, and national regulations. Do not dispose of down the drain or into the environment.[4]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
